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Clavulanic Acid Methyl Ester-13CD3

Cat. No.: B1163078
M. Wt: 217.2
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulanic Acid Methyl Ester-13CD3, also known as this compound, is a useful research compound. Its molecular formula is C₈¹³CH₈D₃NO₅ and its molecular weight is 217.2. The purity is usually 95%.
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Properties

Molecular Formula

C₈¹³CH₈D₃NO₅

Molecular Weight

217.2

Synonyms

(2R,3Z,5R)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl Ester-13CD3;  [2R-(2α,3Z,5α)]- 3-(2-Hydroxyethylidene)-7-oxo-4-oxa-_x000B_1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl Ester-13CD3;  Methyl Clavulanate-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Clavulanic Acid Methyl Ester-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled derivative of clavulanic acid, a potent β-lactamase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms into the methyl ester group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and application in demanding analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

This compound is chemically analogous to its unlabeled counterpart, ensuring similar behavior during sample extraction and chromatographic separation. Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name Methyl-13C-d3 (2R, 5R, Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate[2][3]
Synonyms (2R,3Z,5R)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl Ester-13CD3, Methyl Clavulanate-13CD3[4]
Molecular Formula C₈¹³CH₈D₃NO₅[5]
Molecular Weight Approximately 217.2 g/mol [5]
CAS Number (Unlabeled) 57943-82-5[5]
Storage 2-8°C Refrigerator[5]

Synthesis

The synthesis of this compound involves the esterification of clavulanic acid. While detailed proprietary protocols are not publicly available, the general synthetic route is well-established.

General Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the fermentation of Streptomyces clavuligerus to produce clavulanic acid. The subsequent chemical modifications involve the use of isotopically labeled precursors to introduce the stable isotopes.

A common method for the esterification of clavulanic acid involves its reaction with isotopically labeled methanol (¹³CD₃OH) in the presence of a suitable coupling agent or under conditions that favor ester formation. One established method involves reacting clavulanic acid with trimethyloxonium tetrafluoroborate in an anhydrous solvent like dichloromethane under an inert atmosphere.[1]

The key to the synthesis of the labeled compound is the use of methanol containing a carbon-13 atom and three deuterium atoms (¹³CD₃OH). This labeled methanol can be synthesized through catalytic exchange reactions using deuterium oxide (D₂O) and ¹³CO₂ under high pressure.[1]

Application in Bioanalysis

The primary application of this compound is as an internal standard in the quantification of clavulanic acid in biological matrices by LC-MS/MS.[1] Its chemical identity to the analyte ensures that it co-elutes and experiences similar matrix effects, leading to high accuracy and precision in quantitative assays.

Experimental Workflow: Quantification of Clavulanic Acid in Plasma

The following diagram illustrates a typical workflow for the quantification of clavulanic acid in plasma using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample is_spike Spike with Clavulanic Acid Methyl Ester-13CD3 plasma->is_spike extraction Protein Precipitation (e.g., Acetonitrile) is_spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Workflow for Clavulanic Acid Quantification

Experimental Protocols

While a single, universally adopted protocol does not exist, the following sections outline common methodologies for the quantification of clavulanic acid using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting clavulanic acid from plasma samples.

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of this compound solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical parameters for an LC-MS/MS method for clavulanic acid analysis.

  • Chromatographic Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.

  • Mobile Phase: A gradient elution is typically employed. For a C18 column, the mobile phase often consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for clavulanic acid.

    • MRM Transitions:

      • Clavulanic Acid: The precursor ion is typically m/z 198.0, and a common product ion is m/z 136.0.[6][7]

      • This compound (Internal Standard): The precursor ion will be shifted by approximately +4 Da to around m/z 216.1, and the product ion will also be shifted accordingly. The exact masses for the internal standard would be optimized during method development.

Method Performance

Validated LC-MS/MS methods using a stable isotope-labeled internal standard for the quantification of clavulanic acid have demonstrated high sensitivity and reproducibility.

ParameterTypical ValueSource(s)
Lower Limit of Quantification (LLOQ) 10.21 µg/L in plasma; 2.57 µg/kg in meat[1]
Intra-day Precision (%CV) < 10.9%[1]
Inter-day Precision (%CV) < 8.5%[1]
Recovery 95.6% to 105.7%[1]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of clavulanic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS assays addresses the challenges of matrix effects and extraction variability, making it a critical component in pharmacokinetic, bioequivalence, and other drug development studies. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this important β-lactamase inhibitor.

References

The Isotopic Toolkit: Unraveling the Intricacies of Clavulanic Acid with 13C and Deuterium Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus, plays a pivotal role in modern medicine by restoring the efficacy of β-lactam antibiotics against resistant bacteria. Understanding its biosynthesis, mechanism of action, and metabolic fate is crucial for optimizing its production and developing new therapeutic strategies. Isotopic labeling, utilizing stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D), has emerged as an indispensable tool for researchers, providing unparalleled insights into the molecular journey of this vital compound. This technical guide delves into the rationale behind ¹³C and Deuterium labeling in clavulanic acid research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

The Rationale for Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. This subtle modification allows researchers to trace the labeled molecule through complex biological systems without altering its chemical properties.

Carbon-13 (¹³C) Labeling: Mapping the Biosynthetic Blueprint

The primary application of ¹³C labeling in clavulanic acid research is to elucidate its intricate biosynthetic pathway. By feeding ¹³C-labeled precursors to S. clavuligerus cultures and subsequently analyzing the distribution of the ¹³C label in the clavulanic acid molecule, researchers can identify the origin of each carbon atom. This technique has been instrumental in confirming that the clavulanic acid backbone is derived from two primary precursors: glyceraldehyde-3-phosphate (a C3 unit) and L-arginine (a C5 unit).[1]

Furthermore, ¹³C labeling is the cornerstone of Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing ¹³C-labeled substrates and measuring the isotopic enrichment in intracellular metabolites and final products like clavulanic acid, researchers can create a detailed map of the metabolic network, identifying potential bottlenecks and targets for genetic engineering to enhance production.

Deuterium (²H) Labeling: Probing the Mechanism of Action

Deuterium labeling is primarily employed to investigate the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced by deuterium. This effect arises because the C-D bond is stronger than the C-H bond, making it more difficult to break. By strategically placing deuterium atoms at specific positions in the clavulanic acid molecule, researchers can probe the transition states of enzymatic reactions.

In the context of clavulanic acid, deuterium labeling is particularly valuable for studying its mechanism of action as a β-lactamase inhibitor. By measuring the KIE on the rate of β-lactamase inactivation, scientists can gain insights into the precise chemical steps involved in the inhibition process, such as which C-H bonds are broken during the reaction. This information is critical for designing more potent and specific β-lactamase inhibitors.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize key quantitative findings from ¹³C and Deuterium labeling studies on clavulanic acid.

Table 1: ¹³C Enrichment in Clavulanic Acid from Labeled Precursors

Labeled PrecursorCarbon Position(s) in Clavulanic AcidObserved ¹³C Enrichment (%)Analytical MethodReference
[1,3-¹³C₂]-GlycerolC5, C6, C7~33¹³C NMR[2]
[1-¹³C]-AcetateC2, C8~5¹³C NMR[2]
[2-¹³C]-AcetateC3, C9, C10~5¹³C NMR[2]

Note: The enrichment percentages are approximate and can vary depending on the specific experimental conditions.

Table 2: Kinetic Isotope Effects (KIE) for β-Lactamase Inhibition by Deuterated Clavulanic Acid Analogs

β-Lactamase TypeDeuterated Position in AnalogV/K Isotope EffectV Isotope EffectMechanistic ImplicationReference
Class A (TEM-1)C6-²H1.15 ± 0.051.02 ± 0.03C-H bond cleavage at C6 is not rate-limiting in acylation[3]
Class C (P99)C6-²H1.00 ± 0.011.20 ± 0.04C-H bond cleavage at C6 is involved in a post-acylation step[3]

Note: The specific clavulanic acid analogs and experimental conditions can influence the observed KIE values.

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotopic labeling of clavulanic acid.

1. ¹³C Labeling of Clavulanic Acid in Streptomyces clavuligerus Culture

Objective: To incorporate ¹³C from a labeled precursor into clavulanic acid for biosynthetic pathway elucidation or metabolic flux analysis.

Materials:

  • Streptomyces clavuligerus strain

  • Seed medium and production medium

  • ¹³C-labeled precursor (e.g., [1,3-¹³C₂]-Glycerol)

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer or Mass Spectrometer (MS)

Procedure:

  • Inoculate a seed culture of S. clavuligerus and grow for 48-72 hours at 28°C with shaking.

  • Inoculate the production medium with the seed culture.

  • At a specific time point during fermentation (e.g., after 24 hours of growth), add the ¹³C-labeled precursor to the culture. The concentration will depend on the specific precursor and experimental goals.

  • Continue the fermentation for a defined period to allow for the incorporation of the label.

  • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Extract and purify clavulanic acid from the supernatant using established methods, such as solvent extraction and column chromatography.

  • Analyze the purified clavulanic acid using ¹³C NMR spectroscopy to determine the position and extent of ¹³C enrichment. Alternatively, for MFA, analyze the isotopic labeling patterns of intracellular metabolites and proteinogenic amino acids by GC-MS or LC-MS/MS.[4][5]

2. LC-MS/MS Method for Quantification of Clavulanic Acid and its Metabolites

Objective: To accurately quantify the concentration of clavulanic acid and its potential metabolites in biological samples.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reversed-phase HPLC column

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

  • Clavulanic acid standard

  • Internal standard (e.g., a structurally similar but isotopically labeled compound)

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile)

Procedure:

  • Sample Preparation:

    • For plasma or cell culture supernatant, precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.[6][7][8][9][10]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient of the mobile phases.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for clavulanic acid and its expected metabolites.

    • Quantify the analytes by comparing their peak areas to those of a standard curve prepared with known concentrations of clavulanic acid.

Visualizing the Concepts

Diagrams of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate (C3 Precursor) Intermediates Biosynthetic Intermediates G3P->Intermediates Multiple Enzymatic Steps Arginine L-Arginine (C5 Precursor) Arginine->Intermediates Clavulanic_Acid Clavulanic Acid Intermediates->Clavulanic_Acid Final Enzymatic Steps Beta_Lactamase_Inhibition_Workflow Start Synthesize Deuterated Clavulanic Acid Analog Incubate Incubate with β-Lactamase Start->Incubate Measure Measure Rate of Enzyme Inactivation Incubate->Measure Calculate Calculate Kinetic Isotope Effect (KIE) Measure->Calculate Elucidate Elucidate Reaction Mechanism Calculate->Elucidate C13_MFA_Workflow Culture Culture S. clavuligerus with ¹³C-Labeled Substrate Harvest Harvest Biomass and Supernatant Culture->Harvest Analyze Analyze Isotopic Labeling (GC-MS, LC-MS/MS) Harvest->Analyze Model Computational Modeling and Flux Calculation Analyze->Model Flux_Map Generate Metabolic Flux Map Model->Flux_Map

References

A Technical Guide to Clavulanic Acid Methyl Ester-13CD3: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled derivative of clavulanic acid, a potent β-lactamase inhibitor. This technical guide provides an in-depth overview of its core properties, synthesis, and primary application as an internal standard in quantitative mass spectrometry-based assays. The strategic incorporation of one carbon-13 and three deuterium atoms into the methyl ester group provides a distinct mass shift, making it an ideal tool for enhancing the accuracy and precision of analytical methods for the quantification of clavulanic acid in complex biological matrices. This document outlines its chemical and physical properties, provides a generalized synthesis and purification protocol, and details its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Properties

This compound is a synthetic compound designed for use in research and analytical laboratories. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name Methyl-13C-d3 (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate[1][2]
Molecular Formula C₈¹³CH₈D₃NO₅[1][3]
Molecular Weight 217.20 g/mol [4][5]
Appearance Colorless to light yellow oil[6]
Purity >95% to 97.89% (Commercially available standards)[6][7]
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[6]
Primary Application Internal standard for mass spectrometry[4]

Synthesis and Purification

The synthesis of this compound involves the esterification of clavulanic acid using an isotopically labeled methylating agent. The general synthetic approach is outlined below.

Synthesis

The key isotopically labeled precursor for the synthesis is ¹³CD₃OH (methanol-¹³C, d₃).[4] The synthesis of the methyl ester is achieved through the reaction of clavulanic acid with trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen).[4] This reaction proceeds via a nucleophilic attack of the carboxylate group of clavulanic acid on the oxonium ion, resulting in the formation of the methyl ester.

A generalized experimental protocol is as follows:

  • Dissolve clavulanic acid in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add a solution of trimethyloxonium tetrafluoroborate in anhydrous dichloromethane to the clavulanic acid solution. The use of ¹³C and deuterium-labeled trimethyloxonium salt, prepared from ¹³CD₃OH, is implied for the synthesis of the labeled ester.

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or LC-MS).

  • Upon completion, quench the reaction and proceed with purification.

Purification
  • Solvent Extraction: Utilizing a biphasic system to separate the product based on its solubility.

  • Chromatography: Employing techniques such as column chromatography with a suitable stationary phase (e.g., silica gel) and mobile phase to isolate the desired compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Clavulanic_Acid Clavulanic Acid Reaction Esterification Reaction Clavulanic_Acid->Reaction Labeled_Reagent Trimethyloxonium Tetrafluoroborate-¹³CD₃ Labeled_Reagent->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Clavulanic Acid Methyl Ester-¹³CD₃ Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Mechanism of Action of the Parent Compound: Clavulanic Acid

Clavulanic acid itself has weak intrinsic antibacterial activity.[8] Its therapeutic efficacy stems from its ability to act as a "suicide inhibitor" of bacterial β-lactamase enzymes.[8] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins. Clavulanic acid shares a structural similarity with penicillin, allowing it to bind to the active site of the β-lactamase enzyme. This interaction leads to the irreversible acylation of a serine residue within the enzyme's active site, thereby inactivating it and restoring the efficacy of the co-administered β-lactam antibiotic.[8][9][10]

The following diagram depicts the inhibitory action of clavulanic acid on β-lactamase.

Mechanism_of_Action cluster_interaction Enzyme-Inhibitor Interaction cluster_inactivation Enzyme Inactivation cluster_outcome Therapeutic Outcome Beta_Lactamase β-Lactamase Enzyme Binding Binding to Active Site Beta_Lactamase->Binding Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Binding Acylation Irreversible Acylation of Serine Residue Binding->Acylation Inactivated_Enzyme Inactive β-Lactamase Acylation->Inactivated_Enzyme Bacterial_Resistance_Overcome Bacterial Resistance Overcome Inactivated_Enzyme->Bacterial_Resistance_Overcome Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) Beta_Lactam_Antibiotic->Bacterial_Resistance_Overcome

Caption: Mechanism of β-lactamase inhibition by clavulanic acid.

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of clavulanic acid in biological matrices using LC-MS/MS.[4] The isotopic labeling provides a mass shift of +4 Da compared to the unlabeled methyl ester, allowing for its clear differentiation in the mass spectrometer while ensuring it co-elutes chromatographically with the analyte of interest.[4] This co-elution is vital for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

Experimental Protocol: LC-MS/MS Quantification of Clavulanic Acid

The following is a generalized protocol for the quantification of clavulanic acid in plasma using this compound as an internal standard.

4.1.1. Sample Preparation

  • Thaw plasma samples on ice.

  • To a defined volume of plasma (e.g., 100 µL), add a known amount of this compound solution as the internal standard.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.1.2. LC-MS/MS Conditions

ParameterTypical Condition
LC Column C18 reversed-phase column
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Mass Spectrometer Triple quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Clavulanic Acid: m/z 198.0 → 136.0[4]Clavulanic Acid Methyl Ester-¹³CD₃: m/z 216.2 → [Product Ion] (The specific product ion would need to be determined experimentally but would be shifted by +4 Da from the corresponding fragment of the unlabeled methyl ester)

4.1.3. Quantitative Data

A validated LC-MS/MS method using a stable isotope-labeled internal standard has demonstrated high sensitivity for the quantification of clavulanic acid in biological samples.

MatrixLower Limit of Quantification (LLOQ)
Broiler Chicken Plasma10.21 µg·L⁻¹
Broiler Chicken Meat2.57 µg·kg⁻¹

Data from a study where a stable isotope-labeled internal standard for clavulanic acid was employed, demonstrating the sensitivity achievable with this methodology.[4]

The following diagram illustrates the workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma) Internal_Standard Add Clavulanic Acid Methyl Ester-¹³CD₃ Biological_Sample->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Co-elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: Workflow for quantitative analysis using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and pharmacokinetics. Its well-defined chemical properties and the strategic incorporation of stable isotopes make it the gold standard for use as an internal standard in the sensitive and accurate quantification of clavulanic acid. The methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in a research setting.

References

The Definitive Guide to Clavulanic Acid Methyl Ester-¹³CD₃ as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clavulanic Acid Methyl Ester-¹³CD₃, a state-of-the-art internal standard for the accurate quantification of clavulanic acid in complex biological matrices. This document details the rationale for its use, its physicochemical properties, and provides in-depth experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction: The Need for a High-Fidelity Internal Standard

Clavulanic acid is a potent β-lactamase inhibitor, widely co-administered with β-lactam antibiotics to combat bacterial resistance. Accurate determination of its concentration in biological fluids is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Clavulanic Acid Methyl Ester-¹³CD₃ is a specifically designed internal standard where the methyl ester group is enriched with one ¹³C atom and three deuterium atoms. This strategic labeling provides a significant mass shift of approximately 4 Da compared to the unlabeled clavulanic acid, ensuring clear differentiation in mass spectrometric analysis and minimizing isotopic interference.

Physicochemical Properties and Quantitative Data

The key physicochemical properties and mass spectrometric parameters for clavulanic acid and its labeled internal standard are summarized below.

ParameterClavulanic AcidClavulanic Acid Methyl Ester-¹³CD₃
Chemical Formula C₈H₉NO₅C₈¹³CH₈D₃NO₅
Molecular Weight 199.16 g/mol 217.2 g/mol
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)
Precursor Ion (m/z) 198.0~202.0 (Theoretical)
Product Ions (m/z) 136.0, 108.0Not explicitly reported, fragmentation of the core structure is expected to yield similar product ions to the unlabeled compound.

Note: The precursor ion for Clavulanic Acid Methyl Ester-¹³CD₃ is calculated based on the deprotonated molecule [M-H]⁻. The exact m/z may vary slightly depending on experimental conditions.

Synthesis of the Internal Standard

The synthesis of Clavulanic Acid Methyl Ester-¹³CD₃ involves the esterification of clavulanic acid with an isotopically labeled methanol precursor, ¹³CD₃OH. A common method for esterification is the reaction of clavulanic acid with trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) in an anhydrous solvent like dichloromethane under an inert atmosphere. This process ensures the selective addition of the labeled methyl group to the carboxylic acid moiety of clavulanic acid.

Experimental Protocol: Quantification of Clavulanic Acid in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the analysis of clavulanic acid in human plasma using Clavulanic Acid Methyl Ester-¹³CD₃ as an internal standard.

Materials and Reagents
  • Clavulanic acid reference standard

  • Clavulanic Acid Methyl Ester-¹³CD₃ internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂-EDTA)

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Clavulanic Acid Methyl Ester-¹³CD₃ in a suitable solvent like methanol or acetonitrile).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for column re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Multiple Reaction Monitoring (MRM) Transitions
Clavulanic Acid198.0 → 136.0 (Quantifier), 198.0 → 108.0 (Qualifier)
Clavulanic Acid Methyl Ester-¹³CD₃~202.0 → [Product Ion m/z]
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage -4500 V

Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample is_add Add Internal Standard (Clavulanic Acid Methyl Ester-¹³CD₃) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the bioanalysis of clavulanic acid.

Mechanism of β-Lactamase Inhibition

Inhibition_Mechanism cluster_enzyme β-Lactamase Enzyme active_site Active Site (Serine Residue) covalent_complex Covalent Enzyme-Inhibitor Complex (Inactive) active_site->covalent_complex Forms hydrolysis Hydrolysis (Inactive Antibiotic) active_site->hydrolysis Leads to clavulanic_acid Clavulanic Acid clavulanic_acid->active_site Binds to beta_lactam β-Lactam Antibiotic beta_lactam->active_site Targeted by

Caption: Mechanism of clavulanic acid inhibition of β-lactamase.

Conclusion

Clavulanic Acid Methyl Ester-¹³CD₃ serves as a robust and reliable internal standard for the quantification of clavulanic acid in complex biological matrices. Its use in validated LC-MS/MS methods ensures high accuracy, precision, and sensitivity, which are critical for regulatory-compliant bioanalytical studies. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to implement this advanced analytical tool in their laboratories.

An In-depth Technical Guide on the Mass Shift of Clavulanic Acid Methyl Ester-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift between unlabeled Clavulanic Acid Methyl Ester and its isotopically labeled counterpart, Clavulanic Acid Methyl Ester-13CD3. This stable isotope-labeled standard is a critical tool in bioanalytical assays, particularly for pharmacokinetic and drug metabolism studies, offering enhanced accuracy and precision in quantification.

Core Concept: The Mass Shift

The deliberate incorporation of stable isotopes into a molecule creates a chemically identical analog with a distinct, higher mass. This mass difference, or "mass shift," is the cornerstone of its application in mass spectrometry-based quantification. In the case of this compound, one carbon atom and three hydrogen atoms in the methyl ester group are replaced with their heavier stable isotopes, Carbon-13 (¹³C) and Deuterium (D), respectively.

This strategic labeling results in a nominal mass increase of 4 Da, providing a clear distinction between the analyte and the internal standard during mass spectrometric analysis. This separation is fundamental to the Stable Isotope Dilution (SID) method, which is the gold standard for quantitative bioanalysis.

Quantitative Data Summary

The precise mass shift is calculated from the difference in the monoisotopic masses of the labeled and unlabeled compounds. The following table summarizes the key quantitative data.

CompoundMolecular FormulaMolar Mass ( g/mol )Monoisotopic Mass (Da)
Clavulanic Acid Methyl Ester (Unlabeled)C₉H₁₁NO₅213.19[1][2][3]213.0637[2][4]
This compound (Labeled)C₈¹³CH₈D₃NO₅217.20[1][5][6][7][8]217.0826

Mass Shift Calculation:

  • Atomic Mass of ¹²C: ~12.0000 Da

  • Atomic Mass of ¹³C: ~13.0034 Da[9][10]

  • Atomic Mass of ¹H: ~1.0078 Da

  • Atomic Mass of ²H (D): ~2.0141 Da[11][12][13]

Mass Difference for 1 Carbon: 13.0034 - 12.0000 = 1.0034 Da Mass Difference for 3 Hydrogens: 3 * (2.0141 - 1.0078) = 3 * 1.0063 = 3.0189 Da Total Theoretical Mass Shift: 1.0034 + 3.0189 = 4.0223 Da

Observed Mass Shift: 217.0826 Da - 213.0637 Da = 4.0189 Da

The slight difference between the theoretical and observed mass shift is due to the use of more precise atomic masses in the calculation of the monoisotopic masses of the full molecules.

Experimental Protocols

The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of clavulanic acid in biological matrices. Below is a compiled, detailed methodology based on established protocols.

Objective:

To quantify the concentration of clavulanic acid in a biological matrix (e.g., plasma, tissue homogenate) using a Stable Isotope Dilution LC-MS/MS method.

Materials:
  • Clavulanic Acid analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

1. Standard Solution Preparation:

  • Prepare stock solutions of both clavulanic acid and this compound in a suitable solvent (e.g., water or a mixture of acetonitrile and water).

  • Prepare a series of working standard solutions of clavulanic acid at known concentrations by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add a fixed volume of the internal standard working solution.

  • Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used (e.g., Zorbax Eclipse XDB C18, 150x4.6 mm, 5µm).
    • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 5mM Ammonium Acetate in water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 0.5 - 1.0 mL/min.
      • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:

    • Clavulanic Acid (Analyte): Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 136.0.

    • This compound (IS): Precursor ion (Q1) m/z 216.1 → Product ion (Q3) m/z 140.0 (This transition is predicted based on the structure and fragmentation pattern of the unlabeled compound).

      • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard to maximize signal intensity.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of clavulanic acid in the unknown samples by interpolating the analyte/IS peak area ratio from the calibration curve.

Mandatory Visualization

Mass_Shift_Workflow Experimental Workflow for Clavulanic Acid Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 MRM Transitions Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC/UHPLC) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Detection) ESI->MS_Analysis Peak_Integration Peak Area Integration MS_Analysis->Peak_Integration Analyte Clavulanic Acid (m/z 198.1 → 136.0) IS This compound (m/z 216.1 → 140.0) Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for quantifying clavulanic acid using a stable isotope-labeled internal standard.

References

The Guardian of the β-Lactam Ring: A Technical Guide to Clavulanic Acid's Role as a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, has revolutionized the treatment of bacterial infections. Despite possessing weak intrinsic antibacterial activity, its potent and irreversible inhibition of a wide range of β-lactamase enzymes has restored the efficacy of numerous β-lactam antibiotics against resistant bacterial strains. This technical guide provides an in-depth exploration of the mechanism of action of clavulanic acid, its spectrum of activity against various β-lactamases, and the synergistic relationship it shares with partner antibiotics. Furthermore, this document details the experimental protocols for assessing its inhibitory and synergistic activities and presents quantitative data to support its clinical significance.

Introduction

The advent of β-lactam antibiotics marked a turning point in modern medicine. However, the emergence and spread of bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, has posed a significant threat to their clinical utility.[1] Clavulanic acid, discovered in 1974, emerged as a powerful tool to combat this resistance.[2] It acts as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.[2] This synergistic combination allows the partner antibiotic to exert its antibacterial effect on the pathogen. The most notable and widely used combination is amoxicillin/clavulanic acid.[1]

Mechanism of Action: A Molecular Sacrifice

Clavulanic acid's efficacy lies in its structural similarity to penicillin, which allows it to be recognized by the active site of β-lactamase enzymes. However, subtle structural differences lead to a divergent and ultimately fatal reaction for the enzyme. The process can be described as a progressive, irreversible inhibition.[3]

The mechanism involves a two-step process:

  • Reversible Complex Formation: Initially, clavulanic acid forms a reversible, non-covalent complex with the β-lactamase enzyme.

  • Irreversible Inactivation: The acyl-enzyme intermediate then undergoes a series of chemical rearrangements. This restructuring of the clavulanic acid molecule creates a highly reactive species that attacks another amino acid residue in the active site, forming a stable, covalent cross-linked adduct. This final complex permanently inactivates the enzyme.

This "suicide inhibition" mechanism is highly efficient, as a single molecule of clavulanic acid can permanently disable a β-lactamase enzyme.

G cluster_0 Mechanism of Clavulanic Acid Inhibition CA Clavulanic Acid Complex Reversible Enzyme-Inhibitor Complex CA->Complex Binds to active site BL β-Lactamase (Active) BL->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Acylation of Serine residue Reactive Reactive Intermediate Acyl->Reactive Molecular Rearrangement Inactive Inactive Cross-linked Enzyme Reactive->Inactive Covalent cross-linking (Irreversible)

Mechanism of clavulanic acid's irreversible inhibition of β-lactamase.

Spectrum of Inhibitory Activity

Clavulanic acid is most effective against Ambler Class A β-lactamases, which include many of the common plasmid-mediated enzymes found in Gram-negative bacteria.[4] Its activity against Class C (cephalosporinases) and Class D (oxacillinases) β-lactamases is generally poor.[5]

Data Presentation: Inhibitory Potency

The inhibitory potency of clavulanic acid is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize these values for various β-lactamases.

β-Lactamase (Ambler Class)Organism of OriginIC50 (µM)Reference
TEM-1 (A)Escherichia coli0.008 - 0.12[6]
SHV-1 (A)Klebsiella pneumoniae0.12[6]
PC1 (A)Staphylococcus aureus0.06[6]
P99 (C)Enterobacter cloacae>128[6]
OXA-1 (D)Escherichia coli68[6]
OXA-48 (D)Klebsiella pneumoniae6[7]
OXA-163 (D)Klebsiella pneumoniae6[7]
OXA-405 (D)Klebsiella pneumoniae6[7]
β-LactamaseKi (µM)kcat (s⁻¹)Reference
TEM-10.80.027[6]
TEM-20.70.03[6]
Pitton's type 20.60.046[6]

Synergistic Effect with β-Lactam Antibiotics

The clinical utility of clavulanic acid is realized when it is co-administered with a β-lactam antibiotic. By neutralizing β-lactamases, clavulanic acid lowers the minimum inhibitory concentration (MIC) of the partner antibiotic, rendering resistant bacteria susceptible.

Data Presentation: Synergistic Activity

The following table presents a comparison of the MIC values of amoxicillin alone and in combination with clavulanic acid against various β-lactamase-producing bacterial strains.

Bacterial StrainAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)Reference
Escherichia coli (β-lactamase positive)≥322
Haemophilus influenzae (β-lactamase positive)≥322
Staphylococcus aureus (β-lactamase positive)>1280.5 - 2
Bacteroides fragilis group1284

Experimental Protocols

Determination of β-Lactamase Inhibition (IC50) using the Nitrocefin Assay

This protocol outlines a spectrophotometric method to determine the IC50 value of clavulanic acid against a purified β-lactamase. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase, a reaction that can be monitored at 486 nm.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid stock solution

  • Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading at 486 nm

Procedure:

  • Prepare a serial dilution of clavulanic acid in phosphate buffer.

  • In a 96-well plate, add a fixed concentration of β-lactamase enzyme to each well.

  • Add the serially diluted clavulanic acid to the wells containing the enzyme and incubate for a defined pre-incubation period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.

  • Initiate the reaction by adding nitrocefin solution to each well.

  • Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (rate of nitrocefin hydrolysis) for each concentration of clavulanic acid.

  • Plot the percentage of enzyme inhibition (relative to a control with no inhibitor) against the logarithm of the clavulanic acid concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_1 IC50 Determination Workflow Start Start Prep_CA Prepare Serial Dilutions of Clavulanic Acid Start->Prep_CA Add_CA Add Clavulanic Acid Dilutions to Plate Prep_CA->Add_CA Add_Enzyme Add β-Lactamase to 96-well Plate Add_Enzyme->Add_CA Incubate Pre-incubate Add_CA->Incubate Add_Nitrocefin Add Nitrocefin to Initiate Reaction Incubate->Add_Nitrocefin Measure Measure Absorbance (486 nm) Over Time Add_Nitrocefin->Measure Calculate Calculate Initial Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Clavulanic Acid] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Workflow for determining the IC50 of clavulanic acid.

Antimicrobial Susceptibility Testing (MIC) by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of amoxicillin in combination with a fixed concentration of clavulanic acid against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Amoxicillin stock solution

  • Clavulanic acid stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to the final desired concentration in CAMHB (typically 5 x 10⁵ CFU/mL).

  • Prepare serial twofold dilutions of amoxicillin in CAMHB in a 96-well plate.

  • Add a fixed concentration of clavulanic acid (e.g., 2 or 4 µg/mL) to each well containing the amoxicillin dilutions.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of amoxicillin that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

G cluster_2 Broth Microdilution MIC Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Amox Prepare Serial Dilutions of Amoxicillin Add_CA Add Fixed Concentration of Clavulanic Acid Prep_Amox->Add_CA Add_CA->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC End End Determine_MIC->End

Workflow for determining the MIC of amoxicillin/clavulanic acid.

Conclusion

Clavulanic acid remains a cornerstone in the fight against bacterial resistance. Its unique mechanism of irreversible β-lactamase inhibition has successfully prolonged the clinical lifespan of many essential β-lactam antibiotics. A thorough understanding of its mechanism, spectrum of activity, and the methodologies for its evaluation is crucial for the continued development of effective antimicrobial therapies and for guiding its appropriate clinical use. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to overcoming the challenge of antimicrobial resistance.

References

Methodological & Application

Application Note: High-Throughput Analysis of Clavulanic Acid in Human Plasma by LC-MS/MS using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clavulanic acid in human plasma. The use of a stable isotope-labeled internal standard, clavulanic acid-d4, ensures high accuracy and precision, addressing the challenges associated with the inherent instability of the analyte. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation. This method is ideally suited for high-throughput bioanalysis in clinical and pharmaceutical settings, supporting pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clavulanic acid is a potent β-lactamase inhibitor commonly co-administered with β-lactam antibiotics, such as amoxicillin, to overcome bacterial resistance. Accurate determination of clavulanic acid concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. However, the molecule's instability presents a significant analytical challenge. This application note details a validated LC-MS/MS method that incorporates a stable isotope-labeled internal standard (clavulanic acid-d4) to effectively compensate for matrix effects and variations during sample processing and analysis, leading to reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • Clavulanic Acid (Reference Standard)

  • Clavulanic Acid-d4 (Internal Standard) - Commercially available from suppliers such as Clearsynth (CAS No. 1821809-84-0)[1]

  • Amoxicillin-d4 (for simultaneous analysis with amoxicillin)

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Formate

  • Deionized Water

  • Human Plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X, 30 mg, 1 cc)[2]

Instrumentation
  • Liquid Chromatograph: UPLC system (e.g., Waters Acquity UPLC)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with a TurboIonSpray or Electrospray Ionization (ESI) source[3]

  • Analytical Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[2]

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (clavulanic acid-d4).[2]

  • Vortex the sample for 10 seconds.

  • Add 100 µL of 1% (v/v) formic acid in water and vortex for another 30 seconds.[2]

  • Centrifuge the samples at 14,000 × g for 5 minutes at 10 °C.[2]

  • Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.[2]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.[2]

  • Dry the cartridge under nitrogen for 1 minute.[2]

  • Elute the analytes with 1.0 mL of the mobile phase into a clean collection tube.[2]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Method
  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]

  • Mobile Phase: A: 2.0 mM Ammonium Formate in water; B: Acetonitrile. A common gradient involves starting with a high aqueous percentage and ramping up the organic phase. A typical mobile phase composition is Acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v) under isocratic conditions.[2]

  • Flow Rate: 0.400 mL/min[2]

  • Injection Volume: 5-20 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][4][5]

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions are typically used:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clavulanic Acid198.0135.8 / 136.0
Clavulanic Acid-d4202.0139.8
Amoxicillin-d4 (IS for Amoxicillin)368.0227.1

Note: The optimal MRM transitions for clavulanic acid-d4 should be determined by direct infusion. The transitions for clavulanic acid and amoxicillin-d4 are well-established.[3][4]

Data Presentation

Table 1: Quantitative Method Parameters for Clavulanic Acid
ParameterValueReference
Linearity Range2.5 - 2500 ng/mL[2]
LLOQ2.5 ng/mL[2]
Intra-batch Precision (%CV)1.48 - 5.88[2]
Inter-batch Precision (%CV)< 3.07%[4]
Intra-batch Accuracy (%)96.1 - 103.2[2]
Inter-batch Accuracy (%)95.1 - 105.9[4]
Mean Extraction Recovery> 98%[2]

This table summarizes typical performance data from validated methods for clavulanic acid analysis, which are expected to be achievable with the proposed protocol.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Clavulanic Acid-d4) plasma->add_is vortex1 Vortex add_is->vortex1 acidify Acidify with Formic Acid vortex1->acidify vortex2 Vortex acidify->vortex2 centrifuge Centrifuge vortex2->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elute spe->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute inject Inject into UPLC dry_reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (Negative ESI, MRM) separate->detect quantify Quantification (Peak Area Ratios) detect->quantify report Generate Report quantify->report logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method cluster_outcome Desired Outcomes ca Clavulanic Acid instability Inherent Instability ca->instability labeled_is Stable Isotope-Labeled IS (Clavulanic Acid-d4) instability->labeled_is necessitates lcms LC-MS/MS high_throughput High Throughput lcms->high_throughput spe Solid-Phase Extraction robustness Robustness spe->robustness accuracy Accuracy labeled_is->accuracy precision Precision labeled_is->precision

References

Application Notes and Protocols for Clavulanic Acid Analysis in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent β-lactamase inhibitor produced by Streptomyces clavuligerus. It is frequently co-formulated with β-lactam antibiotics, such as amoxicillin and ticarcillin, to combat resistance in bacteria that produce β-lactamase enzymes. Accurate quantification of clavulanic acid in tissue samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, toxicological assessments, and ensuring the efficacy and safety of drug formulations. However, the inherent instability of clavulanic acid, particularly in biological matrices, presents a significant challenge for sample preparation.[1][2]

These application notes provide detailed protocols for the extraction and preparation of tissue samples for the subsequent analysis of clavulanic acid, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods aim to ensure the stability of the analyte and minimize matrix effects, leading to reliable and reproducible quantitative results.

General Considerations for Sample Handling

Due to the instability of clavulanic acid, it is imperative to handle and process tissue samples promptly and at low temperatures to prevent degradation.[1] Tissues should be frozen immediately after collection, typically at -80°C, and thawed on ice just before homogenization.[3] All subsequent sample preparation steps should be performed on ice or at refrigerated temperatures (2-8°C).

Experimental Protocols

Several methods can be employed for the extraction of clavulanic acid from tissue matrices. The choice of method depends on the tissue type, the required limit of quantification, and the available equipment. The most common techniques include homogenization followed by protein precipitation or solid-phase extraction.

Protocol 1: Tissue Homogenization and Protein Precipitation with Acetonitrile

This protocol is a widely used and relatively simple method for the extraction of clavulanic acid from various tissue types.[4]

Materials:

  • Tissue sample

  • Homogenization Buffer (e.g., Phosphate Buffer, pH 6.0)

  • Acetonitrile, ice-cold

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Microcentrifuge tubes

Procedure:

  • Weighing: Weigh the frozen tissue sample (typically 100-500 mg) in a pre-chilled tube.

  • Homogenization: Add a specific volume of ice-cold homogenization buffer (e.g., 3-5 volumes of the tissue weight). Homogenize the tissue until a uniform consistency is achieved.[3] Keep the sample on ice throughout this process.

  • Protein Precipitation: Add a predetermined volume of ice-cold acetonitrile to the tissue homogenate (typically 2-3 volumes of the homogenate). Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the clavulanic acid and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase for analysis to increase concentration.

  • Analysis: The resulting extract is ready for analysis by LC-MS/MS or another suitable analytical technique.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-phase extraction is a more rigorous clean-up method that can be used after initial extraction (e.g., after protein precipitation) to remove interfering matrix components and concentrate the analyte.[5][6]

Materials:

  • Tissue extract (from Protocol 1, before evaporation)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent (e.g., 1 mL of methanol) through it.[7]

  • Cartridge Equilibration: Equilibrate the cartridge by passing the equilibration solvent (e.g., 1 mL of water) through it.[7] Do not allow the cartridge to dry out.

  • Sample Loading: Load the tissue extract onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with the wash solvent (e.g., 1 mL of 5% methanol in water) to remove any remaining interfering substances.[7]

  • Elution: Elute the clavulanic acid from the cartridge using the elution solvent (e.g., 1 mL of acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for analysis.

  • Analysis: The purified and concentrated sample is ready for injection into the analytical instrument.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on clavulanic acid analysis in different tissue types. These values can serve as a reference for method development and validation.

Tissue TypeSample Preparation MethodAnalytical MethodLOQ (ng/g or µg/g)Recovery (%)Reference
Porcine Muscle, Skin, Liver, KidneyHomogenization, UltrafiltrationLC-MS/MS50 ng/g>80[8]
Chicken MeatHomogenization, Acetonitrile PrecipitationLC-MS/MS8.47 µg/kg>95.6[8]
BoneCryogenic Milling, Buffer Extraction, Acetonitrile PrecipitationLC-MS/MS-91.7 - 100.0[3]
Tissue TypeSample Preparation MethodAnalytical MethodLOD (ng/g or µg/g)Reference
Porcine Muscle, Skin, Liver, KidneyHomogenization, UltrafiltrationLC-MS/MS8-15 ng/g[8]
Chicken MeatHomogenization, Acetonitrile PrecipitationLC-MS/MS2.57 µg/kg[8]

Visualizations

Mechanism of Action: Clavulanic Acid Inhibition of β-Lactamase

G cluster_0 β-Lactamase Active Site Serine_Residue Serine Residue Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Covalent Bond) Serine_Residue->Acyl_Enzyme_Intermediate Forms covalent bond Clavulanic_Acid Clavulanic Acid (β-Lactamase Inhibitor) Clavulanic_Acid->Serine_Residue Binds to active site Inactive_Enzyme Inactive β-Lactamase Acyl_Enzyme_Intermediate->Inactive_Enzyme Irreversible inactivation

Caption: Mechanism of clavulanic acid inhibiting β-lactamase.

Experimental Workflow: Tissue Sample Preparation for Clavulanic Acid Analysis

G Start Tissue Collection Homogenization Homogenization (in buffer) Start->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup Solid-Phase Extraction (Optional Clean-up) Supernatant_Collection->SPE_Cleanup Analysis LC-MS/MS Analysis Supernatant_Collection->Analysis Direct Analysis SPE_Cleanup->Analysis

Caption: General workflow for tissue sample preparation.

References

Application Note: High-Throughput Quantitative Analysis of Clavulanic Acid in Human Plasma by LC-MS/MS Using Clavulanic Acid Methyl Ester-¹³CD₃

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clavulanic acid in human plasma. Due to the inherent instability of clavulanic acid, a stable isotope-labeled internal standard (SIL-IS), Clavulanic Acid Methyl Ester-¹³CD₃, is employed to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and pharmaceutical research settings.

Introduction

Clavulanic acid is a potent β-lactamase inhibitor commonly co-administered with β-lactam antibiotics like amoxicillin to combat bacterial resistance.[1] Accurate quantification of clavulanic acid in biological matrices is crucial for pharmacokinetic and bioavailability assessments. However, the β-lactam ring of clavulanic acid is susceptible to hydrolysis, posing significant challenges to its analytical stability.[2][3] To overcome these challenges, the use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variability during sample preparation and analysis.[4]

This note details a validated LC-MS/MS method using Clavulanic Acid Methyl Ester-¹³CD₃ as the internal standard. The incorporation of both Carbon-13 and deuterium atoms provides a significant mass shift, minimizing isotopic interference and enhancing analytical specificity.[4] The simple protein precipitation protocol allows for minimal sample manipulation, preserving the integrity of the analyte and enabling high-throughput analysis.

Experimental

Materials and Reagents
  • Analytes: Clavulanic Acid (Potassium Salt), Clavulanic Acid Methyl Ester-¹³CD₃ (Internal Standard, IS)

  • Chemicals: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water, Human Plasma (K₂-EDTA)

  • Instrumentation:

    • Shimadzu Nexera X2 UHPLC System or equivalent

    • Sciex QTRAP 6500+ Mass Spectrometer or equivalent

    • Analytical Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent[5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Clavulanic Acid: Accurately weigh and dissolve in deionized water.

    • IS (Clavulanic Acid Methyl Ester-¹³CD₃): Accurately weigh and dissolve in acetonitrile.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the Clavulanic Acid stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

    • Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL for the IS spiking solution.

Experimental Workflow Diagram

The overall experimental process from sample receipt to final data analysis is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 100 µL Plasma Sample p2 Add 20 µL IS Solution (50 ng/mL) p1->p2 p3 Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex Mix (1 min) p3->p4 p5 Centrifuge (10 min @ 14,000 rcf, 4°C) p4->p5 p6 Transfer Supernatant to Autosampler Vial p5->p6 a1 Inject 5 µL onto LC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI Negative Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Concentrations d3->d4

Caption: High-throughput sample preparation and analysis workflow.

Sample Preparation Protocol
  • Thaw plasma samples in an ice-water bath before analysis.[5]

  • Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample (blank, standard, QC, or unknown).

  • Add 20 µL of the 50 ng/mL IS working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B in 2.0 min, hold 0.5 min, return to 5% B in 0.1 min, equilibrate 0.9 min
Run Time 3.5 minutes

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Clavulanic Acid: m/z 198.0 → 135.8[5] IS (¹³CD₃-Ester): m/z 216.1 → 135.8
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550°C
Collision Gas Medium

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The parameters assessed included selectivity, linearity, accuracy, precision, recovery, and stability.

  • Selectivity: No significant interfering peaks were observed at the retention times of clavulanic acid and the IS in blank plasma samples from six different sources.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 5 ng/mL to 2500 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a correlation coefficient (r²) of ≥ 0.998.[6]

Analyte and Internal Standard Relationship

The use of a stable isotope-labeled internal standard is critical for this assay. Clavulanic Acid Methyl Ester-¹³CD₃ is an ideal IS because its chemical and physical properties are nearly identical to the native analyte. This ensures it behaves similarly during extraction, chromatography, and ionization, effectively compensating for any sample-to-sample variability.

G cluster_process Analytical Process cluster_result Result Analyte Clavulanic Acid (Analyte) Extraction Sample Extraction Analyte->Extraction IS Clavulanic Acid Methyl Ester-¹³CD₃ (Internal Standard) IS->Extraction Chromatography LC Separation Extraction->Chromatography Co-elution Ionization MS Ionization Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Ratio Measurement Quant Accurate Quantification Detection->Quant

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent β-lactamase inhibitor produced by Streptomyces clavuligerus. It is frequently co-administered with β-lactam antibiotics, such as amoxicillin, to combat resistance in bacteria that produce β-lactamase enzymes. The accurate and sensitive quantification of clavulanic acid in various biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for this purpose, providing high selectivity, sensitivity, and structural confirmation.[1] This document provides detailed application notes and standardized protocols for the detection and quantification of clavulanic acid using LC-HRMS.

Experimental Workflow Overview

The general workflow for the analysis of clavulanic acid using LC-HRMS involves several key steps, from sample collection and preparation to data acquisition and analysis. The following diagram illustrates a typical experimental process.

Clavulanic Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, SPE, LLE) InternalStandard->Extraction Derivatization Derivatization (Optional, e.g., Imidazole) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->HRMS_Detection Quantification Quantification HRMS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A generalized workflow for the quantitative analysis of clavulanic acid.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS and LC-HRMS methods for the determination of clavulanic acid in different biological matrices.

Table 1: Quantitative Parameters for Clavulanic Acid in Human Plasma

MethodLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
LC-MS/MS6262 - 200095.6[1]
LC-MS/MS5050 - 500097.9 - 102.4[1]
LC-MS/MS25.2825.28 - 500047 - 51[1]
UPLC-MS/MS2525 - 2500>96[2][3]
LC-MS/MS2020 - 5000Not Reported[4][5]
LC-MS/MS6262 - 10000Not Reported[6][7]
LC-MS/MS25.2225.22 - 8095.123Not Reported[8]

Table 2: Quantitative Parameters for Clavulanic Acid in Animal Tissues

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Chicken PlasmaLC-HRMS3.0910.21>105.7[1]
Chicken MeatLC-HRMS2.578.47>95.6[1]
Porcine TissueLC-MS/MS8 - 1550>80[1]
Calf PlasmaLC-MS/MS3.525Not Reported[1][9]
Cat PlasmaLC-MS/MS930Not Reported[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common and straightforward method for the extraction of clavulanic acid from plasma samples.

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Tazobactam or Sulbactam in a suitable solvent)[1][8]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.[8]

  • Add a specified amount of the internal standard solution.

  • Add 750 µL of cold acetonitrile to the plasma sample (plasma to ACN ratio of 1:3).

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at 14,000 RCF for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-HRMS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to PPT.

Materials:

  • Human plasma

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Oasis HLB)[1]

  • Methanol, HPLC grade

  • Formic acid, 1% (v/v) in water

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Pre-condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.[2]

  • Spike a known volume of plasma with the internal standard.

  • Load the plasma sample onto the pre-conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of deionized water.[2]

  • Dry the cartridge under a stream of nitrogen for 1 minute.[2]

  • Elute the analytes (clavulanic acid and IS) with 1.0 mL of the mobile phase or a suitable organic solvent.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-HRMS analysis.

Protocol 3: Liquid Chromatography and High-Resolution Mass Spectrometry

Liquid Chromatography Parameters:

  • Column: A reversed-phase C18 or C8 column is commonly used (e.g., Zorbax Eclipse XDB C18, 150x4.6 mm, 5µm).[8]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in water or 5mM Ammonium Acetate.[4][8]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.5 - 1.0 mL/min.[4][8]

  • Column Temperature: Maintained at a constant temperature, typically around 40°C.

  • Injection Volume: 5 - 10 µL.

High-Resolution Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for clavulanic acid.[5]

  • Scan Mode: Full scan with a high resolution (e.g., >17,500 FWHM) for accurate mass measurement, followed by targeted MS/MS (Parallel Reaction Monitoring - PRM) for quantification.[1]

  • Precursor Ion (m/z): 198.0 for clavulanic acid.[4][5]

  • Product Ions (m/z): Common product ions for clavulanic acid are m/z 135.8 or 135.9.[4][5]

  • Collision Energy (HCD): Optimized for the specific instrument to achieve optimal fragmentation.

  • Source Parameters:

    • Spray Voltage: ~3.0 kV.[1]

    • Capillary Temperature: ~210 - 300°C.[1]

    • Sheath and Aux Gas Flow Rates: Optimized for stable spray and desolvation.

Mechanism of Action: β-Lactamase Inhibition

Clavulanic acid itself has weak antibacterial activity. Its clinical utility comes from its ability to inhibit β-lactamase enzymes, which are produced by bacteria and are responsible for inactivating many β-lactam antibiotics. The following diagram illustrates this mechanism.

Clavulanic_Acid_MOA cluster_inhibition Mechanism of β-Lactamase Inhibition ClavulanicAcid Clavulanic Acid BetaLactamase β-Lactamase (Active Site) ClavulanicAcid->BetaLactamase Binds to CovalentComplex Stable Covalent Acyl-Enzyme Intermediate BetaLactamase->CovalentComplex Forms InactiveEnzyme Inactive β-Lactamase CovalentComplex->InactiveEnzyme Leads to

Caption: Inhibition of β-lactamase by clavulanic acid.

Disclaimer: These protocols provide a general guideline. Optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters is essential for achieving the best results and should be performed for each specific application and instrument. Always adhere to laboratory safety protocols.

References

Application Notes and Protocols: Optimizing Ionization Parameters for Clavulanic Acid Methyl Ester-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent β-lactamase inhibitor, crucial in overcoming bacterial resistance to β-lactam antibiotics. In pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. Clavulanic Acid Methyl Ester-13CD3 serves as an excellent internal standard for the quantification of clavulanic acid and its methyl ester. Its distinct mass shift minimizes isotopic interference, thereby enhancing analytical specificity.[1] This document provides detailed application notes and protocols for the optimization of ionization parameters for this compound, ensuring sensitive and robust quantification in various biological matrices. The primary ionization technique discussed is heated electrospray ionization (H-ESI) in negative ion mode, which is highly effective for clavulanic acid and its derivatives.

Key Experimental Protocols

Standard Solution Preparation

Objective: To prepare stock and working solutions of this compound for direct infusion and LC-MS/MS analysis.

Materials:

  • This compound reference standard

  • Deionized water

  • Acetonitrile (ACN), HPLC or MS grade

  • Methanol, HPLC or MS grade

  • Volumetric flasks and pipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent like methanol. Dilute to the final volume with deionized water in a volumetric flask to achieve a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and water. The final concentration of the working solution for direct infusion is typically around 100 µg·L⁻¹. For LC-MS/MS analysis, the working solution concentration will depend on the expected analyte concentration in the samples. It is important to note that clavulanic acid is unstable, and its stability can be affected by pH and temperature. Solutions should be freshly prepared and stored at appropriate conditions (e.g., -80°C for long-term storage).

Direct Infusion and Ionization Parameter Optimization

Objective: To determine the optimal ionization source and compound-specific parameters for this compound.

Instrumentation: A tandem hybrid mass spectrometer, such as a Q Exactive™ series instrument, equipped with a heated electrospray ionization (H-ESI) probe is recommended.

Protocol:

  • Set up the mass spectrometer for direct infusion of the 100 µg·L⁻¹ working solution at a low flow rate (e.g., 5 µL/min).

  • Operate the mass spectrometer in negative ionization mode.

  • Begin with the general recommended parameters for small molecules and systematically optimize each parameter while monitoring the signal intensity of the precursor ion.

  • Parameter Optimization Sequence:

    • Spray Voltage: Vary the voltage (e.g., from 1.0 to 4.0 kV) to find the point of maximum stable signal.

    • Sheath Gas and Auxiliary Gas Flow Rates: Independently adjust the sheath gas and auxiliary gas flow rates (e.g., in arbitrary units from 10 to 50 for sheath gas and 5 to 20 for aux gas) to maximize ion desolvation and signal intensity.

    • Capillary and Auxiliary Gas Heater Temperatures: Optimize the capillary temperature (e.g., 150-350 °C) and auxiliary gas heater temperature (e.g., 100-400 °C) to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

  • Precursor Ion Identification: For this compound (C₈¹³CH₈D₃NO₅), the theoretical monoisotopic mass of the neutral molecule is approximately 216.08. In negative ion mode, the expected precursor ion would be [M-H]⁻ at m/z 215.07.

  • Collision Energy (CE) Optimization:

    • Select the identified precursor ion for fragmentation.

    • Vary the collision energy (e.g., in eV) in the collision cell (HCD cell) to identify the most abundant and stable product ions.

    • A typical starting point for clavulanic acid fragmentation is around 17 eV.[2]

    • Record the signal intensity of the product ions at each CE value to generate a collision energy profile and determine the optimal setting for each transition.

Sample Preparation from Biological Matrices (Plasma)

Objective: To extract this compound and the target analyte from a plasma matrix.

Materials:

  • Plasma samples

  • Acetonitrile (ACN)

  • Internal standard working solution

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol (Protein Precipitation):

  • To a 495 µL aliquot of plasma sample, add 5 µL of the internal standard working solution.

  • Vortex the sample briefly.

  • Add 100 µL of the plasma/internal standard mixture to 100 µL of acetonitrile in a separate centrifuge tube for protein precipitation.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at high speed (e.g., 20,000 RCF) for 5 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Presentation: Optimized Ionization Parameters

The following tables summarize the optimized and recommended starting parameters for the analysis of clavulanic acid and its isotopically labeled methyl ester.

Table 1: Optimized Mass Spectrometry Parameters for Clavulanic Acid Analysis

ParameterOptimized Value
Ionization ModeNegative Heated Electrospray Ionization (H-ESI)
Spray Voltage3.00 kV
Sheath Gas Flow Rate30 (arbitrary units)
Auxiliary Gas Flow Rate10 (arbitrary units)
Capillary Temperature210 °C
Auxiliary Gas Heater Temp.200 °C
S-Lens RF Level50

These parameters were optimized for clavulanic acid on a Q Exactive instrument and serve as an excellent starting point for this compound.[2]

Table 2: Predicted and Known MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
Clavulanic Acid198.04136.04, 108.05, 82.03~17
This compound (Predicted)215.07To be determined empiricallyTo be optimized

Note: The product ions for the labeled internal standard need to be determined experimentally by fragmentation of the m/z 215.07 precursor. Expected fragments would likely correspond to losses of small neutral molecules, with the mass shift from the isotopic labels maintained in the relevant fragments.

Visualizations

Beta_Lactamase_Inhibition cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic Bacterial_Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Inactive_Complex Inactive Acyl-Enzyme Complex Beta_Lactamase->Inactive_Complex Forms Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Irreversibly Binds to Cell_Lysis Cell Lysis Bacterial_Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of β-lactamase inhibition by clavulanic acid.

Method_Development_Workflow Start Start: Define Analytical Goal Direct_Infusion Direct Infusion of Standard (this compound) Start->Direct_Infusion Optimize_MS Optimize MS Parameters - Ionization Mode (Negative ESI) - Precursor/Product Ions - Collision Energy Direct_Infusion->Optimize_MS Develop_LC Develop LC Method - Column Selection - Mobile Phase Optimization Optimize_MS->Develop_LC Sample_Prep Develop Sample Preparation - Protein Precipitation - SPE Develop_LC->Sample_Prep Validation Method Validation - Linearity, Accuracy, Precision - Stability, Matrix Effect Sample_Prep->Validation Analysis Routine Sample Analysis Validation->Analysis

Caption: LC-MS/MS method development workflow.

Internal_Standard_Principle Sample Sample + Analyte (Clavulanic Acid) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction IS Internal Standard + this compound (Known Amount) IS->Extraction LC_MS LC-MS/MS Analysis - Separate & Detect Analyte and IS Extraction->LC_MS Quantification Quantification Ratio of Analyte Peak Area to IS Peak Area LC_MS->Quantification

Caption: Principle of using a stable isotope-labeled internal standard.

References

Application Note: Simultaneous Determination of Amoxicillin and Clavulanic Acid by Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and efficient Capillary Zone Electrophoresis (CZE) method for the simultaneous quantification of amoxicillin (AMX) and clavulanic acid (CLA) in pharmaceutical formulations. The described protocol offers a fast analysis time, reduced solvent consumption, and high separation efficiency, making it a viable alternative to High-Performance Liquid Chromatography (HPLC) for routine quality control and stability testing. The method is based on the differential migration of the two analytes in a background electrolyte under the influence of an electric field.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic commonly combined with the β-lactamase inhibitor, clavulanic acid. This combination enhances the efficacy of amoxicillin against β-lactamase-producing bacteria.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing these two active ingredients. Capillary Zone Electrophoresis (CZE) provides a powerful separation technique for charged species based on their electrophoretic mobility.[1] This note outlines a validated CZE method for the simultaneous determination of amoxicillin and clavulanic acid.

Experimental Protocols

Method 1: Sodium Tetraborate Buffer System

This method is a fast, simple, and efficient CZE protocol for the simultaneous determination of amoxicillin and clavulanic acid.[1][3]

Instrumentation and Consumables:

  • Capillary Electrophoresis System: Agilent 7100 CE system or equivalent, equipped with a Diode Array Detector (DAD).[4]

  • Capillary: Fused silica capillary, 28 cm total length (20 cm effective length) x 50 µm internal diameter.[4]

  • Data Acquisition: Chemstation 7.01 software or equivalent.[4]

  • pH Meter: For accurate buffer preparation.

  • Ultrasonicator: For degassing solutions.

  • Syringe Filters: 0.45 µm.

Reagents and Solutions:

  • Running Buffer (Background Electrolyte - BGE): 25 mM sodium tetraborate solution. Prepare by dissolving the appropriate amount of sodium tetraborate in purified water and adjusting the pH to 9.30.[1][3]

  • Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH) and purified water.

  • Standards: Amoxicillin trihydrate and potassium clavulanate reference standards.

  • Sample Diluent: Purified water.

Capillary Conditioning:

  • At the beginning of each day, rinse the capillary with 0.1 M NaOH for 5 minutes.[3]

  • Follow with a 5-minute rinse with purified water.[3]

  • Before each injection, rinse the capillary with the running buffer for 2 minutes.[1][3]

Standard Solution Preparation:

  • Prepare individual stock solutions of amoxicillin and clavulanic acid at a concentration of 1 mg/mL in purified water.

  • From the stock solutions, prepare working standard solutions at desired concentrations (e.g., within the linearity range of 2.5 - 50 µg/mL) by diluting with purified water.

Sample Preparation (from Tablets):

  • Weigh and finely powder ten tablets of the amoxicillin/clavulanic acid formulation.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a suitable volumetric flask.

  • Add a portion of purified water and sonicate for 10 minutes to dissolve the active ingredients.[1][3]

  • Dilute to the mark with purified water and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with purified water to a concentration within the calibration range.

CZE Method Parameters:

ParameterValue
Background Electrolyte (BGE) 25 mM Sodium Tetraborate, pH 9.30
Applied Voltage +25 kV
Temperature 25 °C
Injection Mode Hydrodynamic
Injection Parameters 50 mbar for 1 second
Detection Wavelength 230 nm

Analysis Sequence:

  • Inject the running buffer (as a blank).

  • Inject a series of standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • The order of migration is typically amoxicillin followed by clavulanic acid, with a total analysis time of approximately 2 minutes.[1]

Method 2: Phosphate-Borate Buffer with SDS (Alternative Method)

An alternative method has been reported using a phosphate-borate buffer containing sodium dodecyl sulfate (SDS), which can be useful for different formulations or to overcome specific separation challenges.[5]

CZE Method Parameters (Alternative):

ParameterValue
Background Electrolyte (BGE) Phosphate-borate buffer, pH 8.66, containing 14.4% Sodium Dodecyl Sulfate (SDS)

Note: Further details on the preparation of this buffer and specific instrument parameters would need to be optimized based on the original publication by Pajchel, et al. (2002).

Data Presentation

The performance of the primary CZE method (Method 1) has been validated and the key quantitative data is summarized in the tables below.

Table 1: Method Validation Parameters

ParameterAmoxicillinClavulanic Acid
Linearity Range (µg/mL) 2.5 - 502.5 - 50
Regression Equation y = 0.474x + 0.9406y = 0.5057x + 1.2639
Limit of Detection (LOD) (µg/mL) 2.872.95
Limit of Quantitation (LOQ) (µg/mL) 8.698.95

Data sourced from Hancu, et al.[4]

Table 2: Accuracy (Recovery Study)

AnalyteMean Recovery (%)
Amoxicillin 99.80
Clavulanic Acid 99.10

Recovery was determined at three concentration levels (10, 25, and 50 µg/mL).[1][3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the analytical method validation.

CZE_Workflow prep Sample and Standard Preparation instrument_setup Instrument Setup and Capillary Conditioning prep->instrument_setup bge_rinse Pre-injection Rinse with BGE instrument_setup->bge_rinse injection Hydrodynamic Injection of Sample/Standard bge_rinse->injection separation Electrophoretic Separation (+25 kV, 25 °C) injection->separation detection UV Detection at 230 nm separation->detection data_analysis Data Analysis: Peak Integration and Quantification detection->data_analysis

Caption: Experimental workflow for the CZE analysis of amoxicillin and clavulanic acid.

Validation_Flow specificity Specificity linearity Linearity specificity->linearity Establishes Separation lod_loq LOD & LOQ linearity->lod_loq Defines Range accuracy Accuracy linearity->accuracy Requires Linear Response precision Precision accuracy->precision Evaluates Closeness to True Value

Caption: Logical relationship of analytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Clavulanic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clavulanic acid. This resource provides in-depth guidance on maintaining the stability of clavulanic acid in aqueous solutions during your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of clavulanic acid in aqueous solutions?

A1: The stability of clavulanic acid is principally influenced by pH, temperature, and the presence of certain ions.[1][2][3] As a β-lactam compound, clavulanic acid is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[4] Elevated temperatures significantly accelerate this degradation process.[1][2]

Q2: What is the optimal pH range for maintaining clavulanic acid stability?

A2: Clavulanic acid exhibits its greatest stability in slightly acidic to neutral pH, typically between 6.0 and 7.2.[2][5] Deviation outside of this range, into more acidic or alkaline conditions, leads to a significant increase in the rate of degradation.[2][6]

Q3: How does temperature affect the stability of clavulanic acid solutions?

A3: Higher temperatures increase the rate of clavulanic acid degradation.[1][2] For optimal stability, it is recommended to prepare and store solutions at refrigerated temperatures (2-8°C).[7][8] Some studies have shown that at 35°C, approximately 50% of clavulanic acid can degrade within 7 hours, and up to 90% can be lost within 24 hours.[8]

Q4: Can buffer systems influence the stability of clavulanic acid?

A4: Yes, the choice of buffer can impact stability. The degradation of clavulanic acid can be affected by buffer salt catalysis.[9] It is crucial to select a buffer system that is compatible with clavulanic acid and helps maintain the optimal pH range of 6.0-7.2.

Q5: Does the presence of other compounds, like amoxicillin, affect clavulanic acid stability?

A5: Yes, the presence of amoxicillin can influence the stability of clavulanic acid. Some studies suggest that clavulanic acid may catalyze the degradation of amoxicillin, and in turn, its own stability can be affected in the admixture.[9][10] When working with co-formulations, it is important to consider the stability of both components.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving clavulanic acid in aqueous solutions.

Problem 1: Rapid loss of clavulanic acid concentration in my solution.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your aqueous solution. Ensure it is within the optimal range of 6.0-7.2.[2][5] Adjust the pH using a suitable buffer system if necessary.
High Temperature Ensure your solutions are prepared and stored at recommended low temperatures (e.g., 2-8°C).[7][8] Avoid prolonged exposure to room temperature or higher.
Contamination with Metal Ions The presence of certain metal ions can degrade the β-lactam ring.[2] Use high-purity water and reagents to prepare your solutions.
Incompatible Buffer The buffer salts may be catalyzing the degradation.[9] Consider switching to a different buffer system that is known to be more compatible with clavulanic acid.

Problem 2: Inconsistent results between experimental repeats.

Possible Cause Troubleshooting Step
Variable pH Small variations in pH between experiments can lead to different degradation rates. Precisely measure and control the pH for each replicate.
Temperature Fluctuations Inconsistent temperature control can affect stability. Use a calibrated and stable temperature environment (e.g., water bath, incubator).
Time Delay in Analysis The degradation of clavulanic acid is time-dependent. Analyze samples as quickly as possible after preparation, and ensure the time between preparation and analysis is consistent across all samples.

Quantitative Data Summary

The following tables summarize the degradation of clavulanic acid under various conditions.

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Co-formulated Suspensions (over 7 days)

TemperatureDegradation (%)95% Confidence Interval
8°C12.9%-55.7% to +29.9%
28°C72.3%-82.8% to -61.8%

Source: Adapted from a study on co-formulated suspensions.[8]

Table 2: Shelf-life (t90) of Clavulanic Acid in Aqueous Solution at Different Temperatures

TemperatureShelf-life (hours)
4°C152
25°C26
37°C6.4

Source: Data from a study on clavulanic acid stability in separate containers.[1]

Experimental Protocols

Protocol 1: Determination of Clavulanic Acid Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of clavulanic acid in an aqueous solution. It is recommended to validate the method for your specific experimental conditions.

1. Materials and Reagents:

  • Clavulanic acid reference standard
  • High-purity water (HPLC grade)
  • Buffer salts (e.g., sodium dihydrogen phosphate)
  • Methanol (HPLC grade)
  • Ortho-phosphoric acid or sodium hydroxide for pH adjustment
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV detector
  • Analytical column (e.g., C18, 150 x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of a buffer solution (e.g., 0.7% sodium dihydrogen phosphate) and methanol (e.g., 90:10 v/v).[11] Adjust the pH to a suitable value (e.g., 5.0) using ortho-phosphoric acid.[12] Filter and degas the mobile phase before use.
  • Standard Solution: Accurately weigh a known amount of clavulanic acid reference standard and dissolve it in a known volume of the aqueous solution (buffer) to be tested to prepare a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.
  • Sample Solution: Prepare your experimental clavulanic acid solution in the aqueous medium you wish to test (e.g., different buffers, presence of other compounds).

3. Chromatographic Conditions:

  • Column: C18 analytical column
  • Flow Rate: 1.0 mL/min[7]
  • Detection Wavelength: 220 nm[13]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient or controlled (e.g., 25°C)

4. Stability Study Procedure:

  • Prepare your sample solutions of clavulanic acid at the desired concentration and in the desired aqueous medium.
  • Store the solutions under the conditions you want to investigate (e.g., different temperatures, pH values).
  • At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot of each sample solution.
  • If necessary, dilute the sample to fall within the concentration range of your calibration curve.
  • Inject the samples and standards into the HPLC system and record the chromatograms.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the clavulanic acid standard against its concentration.
  • Determine the concentration of clavulanic acid in your samples at each time point using the calibration curve.
  • Calculate the percentage of clavulanic acid remaining at each time point relative to the initial concentration (time 0).
  • The degradation of clavulanic acid often follows pseudo-first-order kinetics.[3][14] You can plot the natural logarithm of the concentration versus time to determine the degradation rate constant.

Visualizations

Below are diagrams illustrating key concepts related to clavulanic acid stability.

CA Clavulanic Acid (Stable) Degradation Degradation CA->Degradation leads to Hydrolysis Hydrolysis of β-lactam ring Degradation->Hydrolysis via Inactive Inactive Products Degradation->Inactive Factors Factors Influencing Stability pH pH (Optimal: 6.0-7.2) pH->Degradation influences Temp Temperature (Lower is better) Temp->Degradation influences Ions Metal Ions (Can catalyze degradation) Ions->Degradation influences

Caption: Factors influencing the degradation of clavulanic acid.

Start Start: Clavulanic Acid Degradation Observed Check_pH Is pH within 6.0-7.2? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer Check_pH->Adjust_pH No Check_Temp Is the solution stored at a low temperature (e.g., 2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store solution at a lower temperature Check_Temp->Adjust_Temp No Check_Reagents Are high-purity water and reagents being used? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Use_High_Purity Use high-purity reagents to avoid metal ion contamination Check_Reagents->Use_High_Purity No Stable Stability Improved Check_Reagents->Stable Yes Use_High_Purity->Stable Unstable Problem Persists: Consider other factors (e.g., buffer catalysis) Stable->Unstable If issue remains

Caption: Troubleshooting workflow for clavulanic acid instability.

References

Overcoming matrix effects in clavulanic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of clavulanic acid. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects and analyte instability.

Frequently Asked Questions (FAQs)

Q1: Why is clavulanic acid so difficult to analyze accurately using LC-MS?

Clavulanic acid presents two primary challenges for accurate LC-MS quantification:

  • Inherent Instability: Clavulanic acid contains a β-lactam ring that is highly susceptible to hydrolysis.[1] This degradation can occur rapidly in aqueous solutions, at room temperature, and under certain pH conditions, leading to loss of analyte before and during analysis.[2][3] Studies show that at 20°C, 40% of clavulanic acid can degrade within 7 days, and at 35°C, 50% can be lost in just 7 hours.[2]

  • Susceptibility to Matrix Effects: When analyzing complex biological samples (e.g., plasma, urine), endogenous components like phospholipids and salts can co-elute with clavulanic acid. These components can interfere with the ionization process in the mass spectrometer's source, a phenomenon known as a matrix effect.[4] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise analytical accuracy and reproducibility.[4][5]

Q2: What is a matrix effect, and how does it affect my results?

A matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4] In the context of clavulanic acid analysis, this means that components from plasma, urine, or tissue can suppress the formation of clavulanic acid ions, leading to a lower-than-expected signal at the detector. This can result in:

  • Inaccurate Quantification: Underestimation of the true analyte concentration.

  • Poor Reproducibility: High variability (%CV) between replicate injections or different samples.

  • Reduced Sensitivity: Difficulty in achieving a low limit of quantification (LOQ).[6]

The Electrospray Ionization (ESI) source, commonly used for clavulanic acid, is particularly prone to matrix effects.[4]

Q3: Which ionization mode is best for clavulanic acid analysis?

Negative ion mode Electrospray Ionization (ESI) is overwhelmingly preferred for the analysis of clavulanic acid.[7][8][9] This mode provides high sensitivity for detecting the deprotonated molecule [M-H]⁻.

Q4: What is the best way to store samples containing clavulanic acid?

Due to its instability, samples should be processed as quickly as possible. If storage is necessary, it should be at low temperatures. For reconstituted oral suspensions, storage at 2-8°C is recommended, where only about 10% degradation is observed after 7 days.[2][10] For stock solutions and biological samples, storage at -70°C or -80°C is often employed for long-term stability.[11][12] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I'm seeing low or inconsistent peak areas for clavulanic acid in my plasma samples.

This is a classic symptom of ion suppression, a significant matrix effect. The workflow below can help you diagnose and resolve the issue.

G cluster_0 Diagnosis cluster_1 Resolution A Low / Inconsistent Peak Areas Observed B Perform Post-Column Infusion Experiment A->B C Inject Blank Extracted Matrix while Infusing Analyte Standard B->C D Observe Signal Dip at Analyte Retention Time? C->D E Improve Sample Cleanup: Switch to SPE or LLE D->E  Yes F Modify Chromatography: Adjust Gradient or Change Column D->F  Yes G Implement a Suitable Internal Standard (IS) D->G  Yes I Issue is Likely Not Ion Suppression. Investigate other causes (e.g., analyte instability, instrument) D->I  No H Re-validate Method and Analyze Samples E->H F->H G->H

Answer/Solution:

Low and inconsistent signal is often caused by phospholipids and other endogenous components in plasma that are not removed by simple protein precipitation (PPT).[13]

Step 1: Improve Sample Preparation The most effective way to combat matrix effects is to remove the interfering components before injection. While PPT is fast, Solid Phase Extraction (SPE) offers a much more thorough cleanup.

Parameter Protein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Description Proteins are crashed out with an organic solvent (e.g., acetonitrile).[9]Analyte is selectively retained on a solid sorbent while interferences are washed away.[8]Analyte is partitioned between two immiscible liquid phases.
Pros Fast, simple, inexpensive.High selectivity, excellent cleanup, high recovery, suitable for automation.[8]Good for removing non-polar interferences.
Cons Often results in significant matrix effects as many endogenous components remain soluble.[13]More complex method development, higher cost per sample.Can be labor-intensive, requires large solvent volumes.
Typical Recovery % >95% (but can be variable with high matrix effect)[14]95 - 99%[8][15]Method Dependent
Matrix Effect % Can be significant.Generally low (<15%)[15]Method Dependent

Recommendation: Switch from a simple PPT method to a more robust sample preparation technique like SPE. See the detailed protocol below.

Step 2: Optimize Chromatography If you cannot change your sample preparation method, modify your chromatographic conditions to separate the clavulanic acid peak from the region of ion suppression.[5]

  • Adjust the Gradient: Increase the initial aqueous portion of your mobile phase to better retain clavulanic acid and allow interfering, non-polar compounds to elute first.

  • Change the Column: Consider a column with a different stationary phase chemistry that may offer different selectivity for your analyte versus the matrix components.

Step 3: Use a Proper Internal Standard (IS) An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for signal variability.

  • Best Choice: An isotopically labeled version of clavulanic acid (if available).

  • Good Alternatives: Structural analogs such as Sulbactam or Tazobactam are often used.[9][14] Ampicillin has also been successfully employed as an IS.[16][17]

Problem 2: My clavulanic acid recovery is low and my results are not reproducible.

This is likely due to the degradation of clavulanic acid during your sample preparation workflow.

Answer/Solution:

Clavulanic acid's instability requires careful handling and a streamlined, cold workflow.

G A Thaw Plasma Sample on Ice B Add Internal Standard (e.g., Sulbactam) A->B C Perform Sample Cleanup (e.g., SPE) at 4°C B->C D Elute Analyte C->D E Evaporate to Dryness under Nitrogen (if needed) D->E F Reconstitute in Cold Mobile Phase E->F G Inject Immediately into LC-MS System with Cooled Autosampler (4°C) F->G

Recommendations:

  • Work Quickly and Keep it Cold: Perform all sample preparation steps on ice or in a refrigerated centrifuge (4°C) whenever possible.

  • Minimize Time in Aqueous Solutions: Once thawed, process the samples without delay. If using PPT, some methods add dichloromethane after acetonitrile precipitation to back-extract the acetonitrile, which reduces the organic content of the sample and can improve peak shape.[1][7]

  • Check pH: Clavulanic acid is more stable under slightly acidic conditions. Ensure your buffers and mobile phases are appropriately pH-controlled. Mobile phases often contain 0.05-1% formic acid or use an ammonium acetate buffer.[7][16]

  • Use a Cooled Autosampler: Set your autosampler temperature to 4°C to maintain the stability of your processed samples while they are waiting for injection.[11]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methodologies that demonstrate high recovery and low matrix effects.[8][17]

Materials:

  • SPE Cartridges (e.g., Phenomenex Strata-X or equivalent polymeric reversed-phase)

  • Plasma sample, thawed on ice

  • Internal Standard (IS) working solution (e.g., Sulbactam)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • 1% (v/v) Formic Acid in water

  • Elution Solvent: Acetonitrile/2.0 mM Ammonium Formate (85:15, v/v)

  • SPE Vacuum Manifold

Procedure:

  • Pre-treat Sample: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution. Vortex briefly.

  • Condition Cartridge: Place SPE cartridges on the manifold. Condition with 1.0 mL of methanol, followed by 1.0 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash Cartridge: Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by a second wash with 1.0 mL of water to remove salts and polar interferences.[8]

  • Dry Cartridge: Dry the cartridge under high vacuum or nitrogen for 1-2 minutes.

  • Elute Analyte: Place clean collection tubes in the manifold rack. Elute clavulanic acid and the IS by adding 1.0 mL of the elution solvent.

  • Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried residue in 250 µL of cold mobile phase, vortex for 15 seconds, and transfer to an autosampler vial.

  • Inject: Inject 5 µL into the LC-MS/MS system.[8]

Protocol 2: Protein Precipitation with Dichloromethane Back-Extraction

This protocol is a rapid cleanup method that aims to reduce the final organic content of the sample.[1][7]

Materials:

  • Plasma sample, thawed on ice

  • Internal Standard (IS) working solution

  • Acetonitrile (cold, HPLC grade)

  • Dichloromethane (amylene stabilized)

  • Water (LC-MS grade)

Procedure:

  • Pre-treat Sample: To 200 µL of plasma, add 20 µL of IS working solution.

  • Precipitate Proteins: Add 1500 µL of cold acetonitrile. Vortex for 1-2 minutes.

  • Centrifuge: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new clean tube.

  • Back-Extraction: Add 1500 µL of water and 5000 µL of dichloromethane. Vortex for 5 minutes. This step partitions the excess acetonitrile into the dichloromethane layer.[1]

  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes to accelerate phase separation.

  • Collect Aqueous Layer: Transfer 800 µL of the upper aqueous layer to an autosampler vial.

  • Inject: Inject into the LC-MS system.

References

Technical Support Center: Clavulanic Acid Methyl Ester-13CD3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clavulanic Acid Methyl Ester-13CD3 internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering a low response with this internal standard in their analytical experiments.

Troubleshooting Guide: Low Response of this compound

This guide addresses the common issue of a weak or absent signal from the this compound internal standard during LC-MS/MS analysis.

Question: Why am I observing a low or no response from my this compound internal standard?

Answer: A low response from your this compound internal standard can stem from several factors, ranging from the inherent instability of the clavulanic acid structure to specific issues within your analytical workflow. Follow the troubleshooting workflow below to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_Troubleshooting Troubleshooting Low Internal Standard Response start Start: Low IS Response Observed stability Step 1: Verify IS Stability start->stability storage Check Storage Conditions (-20°C or -80°C) stability->storage Degradation? preparation Assess Sample & Standard Preparation Conditions storage->preparation Storage OK storage_action Action: Use fresh IS stock, store appropriately. storage->storage_action lcms_method Step 2: Evaluate LC-MS/MS Method preparation->lcms_method Preparation OK preparation_action Action: Maintain low temp, neutral pH, & limit exposure time. preparation->preparation_action sample_prep Review Sample Extraction Protocol lcms_method->sample_prep chromatography Check Chromatographic Conditions sample_prep->chromatography Extraction OK sample_prep_action Action: Optimize recovery, consider matrix effects. sample_prep->sample_prep_action ms_params Verify MS Parameters chromatography->ms_params Separation OK chromatography_action Action: Adjust mobile phase, check column integrity. chromatography->chromatography_action instrument Step 3: Investigate Instrument Performance ms_params->instrument MS Settings OK ms_params_action Action: Optimize ionization, check MRM transitions. ms_params->ms_params_action system_check Perform System Suitability/Health Check instrument->system_check end Resolution: IS Response Restored system_check->end System OK system_check_action Action: Clean ion source, check for leaks/blockages. system_check->system_check_action

Caption: Troubleshooting workflow for low internal standard response.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I store the this compound internal standard?

A1: Due to the inherent instability of clavulanic acid derivatives, the internal standard should be stored at low temperatures, ideally at -20°C or -80°C, to minimize degradation.[1][2] Reconstituted solutions should also be kept cold and used promptly.

Q2: What are the optimal pH conditions for handling clavulanic acid and its derivatives?

A2: Clavulanic acid is most stable in neutral or slightly acidic solutions, with an optimal pH range of approximately 6.0 to 7.2.[3] More acidic or alkaline conditions can lead to rapid degradation of the β-lactam ring.[3] During sample preparation, it is crucial to control the pH to prevent loss of both the analyte and the internal standard.

Q3: Can the matrix affect the response of my internal standard?

A3: Yes, matrix effects can significantly impact the ionization of the internal standard, leading to ion suppression or enhancement.[4][5] This can cause a low or variable response. It is essential to use a robust sample preparation method, such as protein precipitation followed by back-extraction or solid-phase extraction (SPE), to minimize matrix interferences.[6][7]

Q4: What are the recommended MRM transitions for this compound?

A4: While specific transitions should be optimized on your instrument, a common precursor ion for clavulanic acid is the deprotonated molecule at an m/z of 198.0 in negative ionization mode.[5] For this compound, the precursor ion will have a higher mass-to-charge ratio due to the isotopic labeling (approximately m/z 216.1, considering the ester and labeling). Product ions for clavulanic acid often include m/z 135.8/136.0.[5] You will need to determine the corresponding product ions for the labeled internal standard.

Q5: Is it normal for the stable isotope-labeled internal standard to have a slightly different retention time than the analyte?

A5: While ideally, a stable isotope-labeled internal standard co-elutes with the analyte, slight shifts in retention time can occur, particularly with deuterium labeling.[6] This can potentially lead to differential ion suppression if the two compounds elute into regions of the chromatogram with different matrix effects.[5]

Experimental Protocols

Below are detailed methodologies for the analysis of clavulanic acid using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma samples and aims to remove proteins that can interfere with the analysis.

Protein_Precipitation_Workflow cluster_PP Protein Precipitation Workflow start Start: Plasma Sample add_is 1. Add IS (Clavulanic Acid Methyl Ester-13CD3) in acetonitrile start->add_is vortex1 2. Vortex add_is->vortex1 centrifuge 3. Centrifuge (e.g., 16,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant 4. Transfer Supernatant centrifuge->supernatant back_extraction 5. (Optional) Back-extraction with dichloromethane supernatant->back_extraction inject 6. Inject into LC-MS/MS back_extraction->inject

Caption: Workflow for sample preparation by protein precipitation.

Detailed Steps:

  • Thaw plasma samples in an ice-water bath.[4]

  • To 100 µL of plasma, add 300 µL of a chilled acetonitrile solution containing the this compound internal standard at a known concentration.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube.

  • For further cleanup, a back-extraction with dichloromethane can be performed.[4][6]

  • The final extract is then injected into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of clavulanic acid. Optimization may be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 or HILIC (e.g., Kinetex 1.7 µm HILIC)[5]
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Acetate[5]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.2 - 1.0 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
Precursor Ion (Analyte) m/z 198.0[4][5]
Product Ion(s) (Analyte) m/z 135.8, 136.0[5]
Precursor Ion (IS) ~m/z 216.1 (to be confirmed)
Product Ion(s) (IS) To be determined

Quantitative Data Summary

The following table presents a summary of performance metrics from validated LC-MS/MS methods for clavulanic acid analysis. These values can serve as a benchmark for your own experiments.

Performance MetricPlasmaMeatReference
Lower Limit of Quantification (LLOQ) 10.21 µg/L2.57 µg/kg[5]
Limit of Detection (LOD) 3.09 µg/L2.57 µg/kg
Recovery > 105.7%> 95.6%
Intra-day Precision (%RSD) ≤ 10.7%6.5 - 8.5%[4]
Inter-day Precision (%RSD) ≤ 8.74%N/A[4]
Correlation Coefficient (r²) ≥ 0.9991≥ 0.9918

References

Technical Support Center: Isotopic Interference in Clavulanic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of clavulanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of clavulanic acid quantification by mass spectrometry?

A1: Isotopic interference occurs when the isotopic pattern of a co-eluting compound overlaps with the mass-to-charge ratio (m/z) of the target analyte (clavulanic acid) or its internal standard. This can lead to an overestimation of the analyte concentration. While less common for small molecules like clavulanic acid, it can be a concern, especially when using a deuterium-labeled internal standard where back-exchange of deuterium with hydrogen can occur.

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred for clavulanic acid quantification?

A2: A stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled clavulanic acid, is considered the gold standard for quantitative mass spectrometry.[1][2] This is because it has nearly identical chemical and physical properties to the unlabeled analyte.[2] It co-elutes with the analyte and experiences similar matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.[1][3]

Q3: What are the common challenges when a stable isotope-labeled internal standard for clavulanic acid is not available?

A3: The unavailability of a suitable stable isotope-labeled internal standard for clavulanic acid is a common issue.[4] In such cases, researchers often resort to using structural analogs like tazobactam or sulbactam as internal standards.[4] However, these analogs may not perfectly mimic the chromatographic behavior and ionization efficiency of clavulanic acid, potentially leading to less accurate results. One study attempted to use clavulanic acid methyl ester ¹³C D₃, but encountered issues with stability and purity.[4]

Q4: How does the inherent instability of clavulanic acid affect its quantification?

A4: Clavulanic acid is highly unstable and its degradation is influenced by factors such as temperature and pH.[4] It has been observed that the concentration of clavulanic acid in plasma and meat samples rapidly decreases even when stored at 4°C or -20°C for a week.[4] Therefore, it is crucial to process and analyze samples containing clavulanic acid promptly after collection.

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference or Co-eluting Contamination

Symptoms:

  • Inaccurate or imprecise results.

  • Non-linear calibration curves.

  • Presence of unexpected peaks in the chromatogram at or near the retention time of clavulanic acid or its internal standard.

Troubleshooting Steps:

  • Review Mass Spectra: Carefully examine the mass spectra of the analyte and internal standard peaks. Look for any unusual isotopic patterns or the presence of additional ions that could indicate a co-eluting species.

  • Chromatographic Separation: Optimize the chromatographic method to improve the separation of clavulanic acid from potential interferences. This can be achieved by:

    • Modifying the mobile phase composition.

    • Changing the gradient elution profile.

    • Trying a different stationary phase (e.g., a different C18 column or a HILIC column).

  • Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous solid-phase extraction (SPE) method.[5][6]

  • Internal Standard Selection: If using a structural analog, ensure its retention time is very close to that of clavulanic acid.[4] If isotopic interference is suspected with a deuterium-labeled standard, consider using a ¹³C- or ¹⁵N-labeled standard if available, as they are less prone to back-exchange.[2]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and sensitivity.

Troubleshooting Steps:

  • Check for Column Contamination: A buildup of matrix components on the column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.

  • Optimize Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization and peak shape of clavulanic acid. Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.

  • System Check: Investigate for any extra-column volume, such as from poorly connected fittings or long tubing, which can contribute to peak broadening.

Issue 3: Low Sensitivity or Signal Intensity

Symptoms:

  • Difficulty in achieving the desired lower limit of quantification (LLOQ).

  • Low signal-to-noise ratio for the analyte peak.

Troubleshooting Steps:

  • MS Source Optimization: Optimize the mass spectrometer source parameters, including ion source temperature, desolvation temperature, and capillary voltage, to enhance the ionization of clavulanic acid.[7]

  • Sample Preparation: Improve the extraction recovery of clavulanic acid. Experiment with different SPE sorbents or elution solvents. A study found that a plasma-acetonitrile volume ratio of 1:3 with the addition of distilled water-dichloromethane yielded higher sensitivity.[8]

  • Matrix Effects: Evaluate for ion suppression, a common issue in bioanalysis where matrix components co-eluting with the analyte suppress its ionization.[9] This can be assessed by post-column infusion experiments.[5] To mitigate matrix effects, improve sample cleanup or chromatographic separation.

  • Mobile Phase Additives: The use of appropriate mobile phase additives, such as ammonium formate or formic acid, can improve ionization efficiency.[5]

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Clavulanic Acid Quantification in Human Plasma

ParameterMethod 1[5]Method 2[8]Method 3[10]
Internal Standard Amoxicillin-d44-hydroxytolbutamideSulbactam
Sample Preparation Solid-Phase ExtractionProtein Precipitation with back-extractionProtein Precipitation
LC Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Poroshell 120 EC-C18Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile: 2.0 mM Ammonium FormateAcetonitrile: 0.1% Formic Acid in WaterAcetonitrile: 5mM Ammonium Acetate
Ionization Mode Negative ESINegative ESINegative ESI
LLOQ 2.5 ng/mL20 ng/mL25.22 ng/mL
Mean Recovery 98.4%Not Reported28.74%
Intra-day Precision (%CV) 1.48 - 5.88%≤ 8.90%Not Reported
Inter-day Precision (%CV) Not ReportedNot Reported5.35% (at LLOQ)

Experimental Protocols

Protocol 1: Clavulanic Acid Quantification in Human Plasma using Solid-Phase Extraction (SPE)[5]
  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of the internal standard solution (Amoxicillin-d4).

    • Vortex for 10 seconds.

    • Add 100 µL of 1% (v/v) formic acid in water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 10°C.

  • Solid-Phase Extraction:

    • Condition a Strata-X SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.

    • Load the supernatant from the centrifuged sample onto the cartridge.

    • Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.

    • Dry the cartridge under nitrogen for 1 minute.

    • Elute the analytes with 1.0 mL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the eluate onto a UPLC BEH C18 column.

    • Use a mobile phase of acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v) at a flow rate of 0.400 mL/min.

    • Detect clavulanic acid and the internal standard using a mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM).

Protocol 2: Clavulanic Acid Quantification in Broiler Chicken Plasma using Protein Precipitation[4]
  • Sample Preparation:

    • To 495 µL of plasma, add 5 µL of the internal standard (tazobactam) to a final concentration of 100 µg/L.

    • Vortex briefly and centrifuge to collect droplets from the lid.

  • Protein Precipitation:

    • Take 100 µL of the plasma/internal standard mixture and add it to 100 µL of acetonitrile in a microcentrifuge tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 20,000 RCF for 5 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a vial for injection into the LC-MS/MS system.

    • Analyze using a suitable C18 column and a mobile phase gradient.

    • Detect clavulanic acid and tazobactam in negative ionization mode.

Visualizations

TroubleshootingWorkflow start Analytical Issue Encountered (e.g., Inaccurate Results, Poor Peak Shape) check_interference Suspect Isotopic Interference or Co-elution? start->check_interference check_peak_shape Poor Peak Shape? check_interference->check_peak_shape No review_spectra Review Mass Spectra check_interference->review_spectra Yes check_sensitivity Low Sensitivity? check_peak_shape->check_sensitivity No check_column Check Column for Contamination check_peak_shape->check_column Yes optimize_ms Optimize MS Source Parameters check_sensitivity->optimize_ms Yes end_node Issue Resolved check_sensitivity->end_node No optimize_chrom Optimize Chromatography review_spectra->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup improve_cleanup->end_node optimize_injection Optimize Injection Solvent check_column->optimize_injection check_mobile_phase Check Mobile Phase pH optimize_injection->check_mobile_phase check_mobile_phase->end_node improve_recovery Improve Extraction Recovery optimize_ms->improve_recovery assess_matrix Assess Matrix Effects improve_recovery->assess_matrix assess_matrix->end_node

Caption: Troubleshooting workflow for common issues in clavulanic acid quantification.

SamplePrepWorkflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip spe_cleanup Solid-Phase Extraction (SPE) add_is->spe_cleanup vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge load_spe Load onto SPE Cartridge spe_cleanup->load_spe supernatant Collect Supernatant vortex_centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe elute_spe->analysis

Caption: General sample preparation workflows for clavulanic acid analysis.

References

Technical Support Center: Degradation of Clavulanic Acid in Reconstituted Oral Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clavulanic acid in reconstituted oral suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of clavulanic acid in reconstituted oral suspensions?

A1: The stability of clavulanic acid is significantly influenced by temperature and pH.[1][2][3] It is highly susceptible to hydrolysis, and its degradation is accelerated at higher temperatures and in alkaline or strongly acidic conditions.[2][3][4] The optimal pH for clavulanic acid stability is in the slightly acidic to neutral range, typically between pH 5.0 and 7.0.[3]

Q2: What is the expected shelf-life of a reconstituted amoxicillin-clavulanate oral suspension?

A2: Once reconstituted, amoxicillin-clavulanate oral suspensions should be stored in a refrigerator (2-8°C) and typically have a shelf-life of 7 to 10 days to maintain potency.[5][6] Storage at room temperature significantly reduces the stability and shelf-life of clavulanic acid.[5][7]

Q3: Can I reconstitute the oral suspension with tap water or mineral water instead of distilled water?

A3: Studies have shown that using distilled water, treated tap water, or commercial mineral water for reconstitution does not have a significant detrimental effect on the stability of amoxicillin and clavulanic acid when stored under recommended refrigerated conditions.[6] However, it is crucial to adhere to the manufacturer's instructions provided with the product.

Q4: What are the visible signs of clavulanic acid degradation in an oral suspension?

A4: A noticeable change in the color of the suspension, often to a yellow or brownish hue, can indicate degradation of clavulanic acid.[8] However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the potency of the suspension.

Q5: How does freezing affect the stability of reconstituted clavulanic acid suspensions?

A5: Storing reconstituted amoxicillin-clavulanate oral suspension at -10°C has been studied, but the manufacturer's guidelines for storage should be followed.[9] Freezing and subsequent thawing may affect the physical stability of the suspension and the chemical stability of its components.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid loss of clavulanic acid potency. Improper storage temperature (e.g., room temperature).[5][7]Ensure the reconstituted suspension is consistently stored in a refrigerator at 2-8°C.[5][6] Use a calibrated thermometer to monitor the refrigerator temperature.
Incorrect pH of the final suspension.Verify the pH of the reconstituted suspension. The optimal pH for clavulanic acid stability is typically between 5.0 and 7.0.[3] Adjust formulation buffers if developing a new product.
Incompatibilities with excipients.Review the formulation for any excipients that may catalyze the degradation of the β-lactam ring of clavulanic acid. Sugars, for instance, are common but their impact should be assessed.[10]
Inconsistent stability results between batches. Variability in the quality of the clavulanic acid raw material.Ensure consistent quality of the active pharmaceutical ingredient (API) from the supplier. Perform identity and purity tests on incoming raw materials.
Variations in the reconstitution process.Standardize the reconstitution procedure, including the volume and temperature of the water used.[8] Ensure thorough mixing to achieve a uniform suspension.
Differences in packaging materials.Evaluate the suitability of the container and closure system. Some plastics may be more permeable to moisture or may leach components that affect stability.[9]
Color change in the reconstituted suspension. Degradation of clavulanic acid.[8]Investigate the root cause of degradation (e.g., temperature, pH). A color change is a strong indicator that the product may no longer be within specification.[8]
Maillard reaction between excipients (e.g., sugars) and the active ingredients.Analyze the formulation for potential interactions between components. Consider alternative excipients if necessary.

Data Presentation

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Reconstituted Oral Suspensions

Storage Temperature (°C)Observation Period (Days)Percentage Degradation of Clavulanic AcidReference
2 - 87~10%[5]
8712.9%[11]
20740%[5]
23115.4% (in dispersed tablets)[11]
27 - 295>10%[7]
27 - 297>30%[7]
28772.3%[11]

Table 2: Influence of pH on the Stability of Clavulanic Acid

pHStability ObservationReference
3.0Significant decomposition[4]
5.0 - 6.0Most stable range
6.2More stable than at pH 7.0
7.0Less stable than at pH 6.2; decomposition rate significantly higher than at neutral pH[1][4]
10.0Significant decomposition[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Determination of Clavulanic Acid

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify clavulanic acid in the presence of its degradation products.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying clavulanic acid from its potential degradation products in reconstituted oral suspensions.

2. Materials and Reagents:

  • Potassium clavulanate reference standard

  • Amoxicillin trihydrate reference standard (if in combination)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Example):

  • Column: C18 Nucleosil column (or equivalent)[12]

  • Mobile Phase: A mixture of 0.7% sodium dihydrogen phosphate and methanol (e.g., 90:10 v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 230 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve potassium clavulanate reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.

  • Sample Solution: Reconstitute the oral suspension according to the product instructions. Accurately dilute a known volume of the suspension with the mobile phase to achieve a concentration within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of the drug product.

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before injection.[12]

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature for a specified period. Neutralize the solution before injection.[12]

  • Oxidative Degradation: Treat the sample with a dilute hydrogen peroxide solution (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid powder and the reconstituted suspension to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the reconstituted suspension to UV light.

6. Method Validation: Validate the HPLC method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The method is considered stability-indicating if the degradation product peaks are well-resolved from the clavulanic acid peak.

Visualizations

Clavulanic_Acid_Degradation_Pathway cluster_factors Influencing Factors CA Clavulanic Acid (Active) Hydrolysis Hydrolysis CA->Hydrolysis H₂O, Temp, pH Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Temperature High Temperature Temperature->Hydrolysis pH_imbalance Non-optimal pH (Acidic or Alkaline) pH_imbalance->Hydrolysis

Caption: Primary degradation pathway of clavulanic acid.

Experimental_Workflow_Stability_Testing start Start: Reconstituted Oral Suspension Sample storage Store under Controlled Conditions (Temp, Humidity, Light) start->storage sampling Sample at Pre-defined Timepoints storage->sampling sampling->storage Continue Storage hplc HPLC Analysis sampling->hplc data Data Analysis: - Potency (% remaining) - Degradation Products hplc->data end End: Determine Shelf-life data->end

Caption: Workflow for stability testing of clavulanic acid.

Troubleshooting_Logic issue Issue: Rapid Degradation of Clavulanic Acid check_temp Check Storage Temperature issue->check_temp check_ph Check Suspension pH check_temp->check_ph Correct correct_temp Action: Store at 2-8°C check_temp->correct_temp Incorrect check_excipients Review Formulation Excipients check_ph->check_excipients Correct correct_ph Action: Adjust pH to 5.0-7.0 check_ph->correct_ph Incorrect correct_excipients Action: Investigate Excipient Compatibility check_excipients->correct_excipients Potential Issue

Caption: Troubleshooting logic for clavulanic acid degradation.

References

How to handle over-curve samples with internal standardization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to properly handle samples that fall above the upper limit of quantitation (over-curve samples) when using internal standardization methods.

Frequently Asked Questions (FAQs)

Q1: What is internal standardization and why is it used?

An internal standard (IS) is a compound of known concentration added to all blanks, calibration standards, and unknown samples being analyzed.[1] The purpose of an internal standard is to correct for variations that can occur during sample preparation and analysis, such as sample loss, extraction inefficiencies, or fluctuations in instrument response.[2][3][4] Instead of relying on the absolute signal of the target analyte, the analysis uses the ratio of the analyte's signal to the internal standard's signal.[1] This method improves the precision and accuracy of quantitative analysis.[3] Ideally, the IS should be chemically similar to the analyte but distinguishable by the instrument.[1][5]

Q2: What is an "over-curve" sample?

An "over-curve" sample, also known as a sample above the Upper Limit of Quantitation (ULOQ), is a sample where the concentration of the analyte is too high to be accurately measured by the established calibration curve.[6] The instrument's response for such a sample falls outside the linear, reliable range of the assay.[7] Simply extrapolating the curve to determine the concentration is not scientifically valid and can lead to inaccurate results.

Q3: My sample is over-curve. Can I just dilute the prepared sample extract with the mobile phase or solvent before injecting it into the instrument?

No, this is a common mistake when using internal standardization. Diluting the final extract after the internal standard has already been added will dilute both the analyte and the internal standard proportionally.[8][9] As a result, the ratio of their signals will remain unchanged, and the sample will still appear to be over the calibration curve's range.[8] The primary purpose of the internal standard is to correct for such volumetric variations, which is why this approach is ineffective.[8]

Q4: What is the correct procedure for handling an over-curve sample with internal standardization?

There are two primary, validated approaches to correctly handle over-curve samples:

  • Dilute the Sample with Blank Matrix Before Adding the Internal Standard: This is the most common and recommended method. A smaller, precise volume of the original, unprocessed sample is taken and diluted with a blank matrix (the same matrix as the sample, but without the analyte). The internal standard is then added to this diluted sample, and the entire sample preparation process is repeated.[8]

  • Increase the Internal Standard Concentration: An alternative, though less common, approach is to add a higher concentration of the internal standard to the original, undiluted sample.[8] This effectively lowers the analyte-to-IS ratio, potentially bringing it into the calibration range. This method requires careful validation to ensure the change in IS concentration does not affect the analytical outcome.[8]

Q5: What should I do if I don't have enough of the original sample to perform a dilution and re-prepare?

This is a challenging situation. If re-analysis is not possible due to limited sample volume, the result should be reported as being above the upper limit of quantitation (e.g., "> 1000 ng/mL," where 1000 ng/mL is the ULOQ).[7][10] While some statistical methods can be used to estimate the value, these are not a substitute for proper dilution and re-analysis and should be used with caution.[10][11] The most scientifically sound practice in this scenario is to report the data as exceeding the assay's quantifiable range.

Q6: How do I calculate the final concentration after diluting a sample?

After analyzing the diluted sample and obtaining its concentration from the calibration curve, you must multiply that result by the dilution factor used. For example, if you diluted the sample 10-fold (1 part sample + 9 parts blank matrix) and the diluted sample concentration is 75 ng/mL, the final concentration of the original, undiluted sample is 750 ng/mL (75 ng/mL * 10).

Q7: Do I need to validate my dilution procedure?

Yes, it is critical to demonstrate the effectiveness and accuracy of your sample dilution protocol as part of your method validation.[8] This typically involves preparing quality control (QC) samples at concentrations known to be above the ULOQ. These samples are then diluted using the established procedure and analyzed. The final, back-calculated concentrations should be within a pre-defined acceptance range (e.g., ±15%) of the nominal concentration.[6]

Data Presentation

The following table summarizes the different strategies for handling over-curve samples with internal standardization.

StrategyDescriptionProsConsWhen to Use
Dilution with Blank Matrix The original sample is diluted with a blank matrix before the addition of the internal standard and subsequent sample preparation.[8]Most scientifically sound and widely accepted method. Ensures the analyte-to-IS ratio is within the calibration range.Requires additional original sample volume and re-preparation, increasing time and cost.Standard procedure whenever a sample is found to be over-curve and sufficient original sample is available.
Increase IS Concentration A higher concentration of the internal standard is added to the undiluted sample to lower the analyte-to-IS response ratio.[8]Can be used if sample volume is limited for dilution. Avoids the need to precisely pipette very small sample volumes.Requires separate validation to ensure linearity and accuracy are not compromised. May not be suitable for all assays.In specific, validated methods where this approach has been proven to be accurate and reliable.
Report as ">ULOQ" The result is not quantified but is reported as being greater than the highest standard on the calibration curve.[7][10]Simple, requires no additional analysis. Avoids reporting a potentially inaccurate extrapolated value.Provides no quantitative value, only a qualitative assessment of being high-concentration.When there is insufficient original sample volume to perform a dilution and re-analysis.
Dilution of Final Extract (Incorrect) The final prepared sample (containing the IS) is diluted with solvent before injection.None.Methodologically flawed. Does not change the analyte-to-IS ratio and will not bring the sample into the calibration range.[8][9]Never. This approach is scientifically invalid for internal standard methods.

Experimental Protocols

Protocol 1: Sample Dilution with Blank Matrix

This protocol outlines the standard procedure for diluting an over-curve sample before the addition of the internal standard.

  • Determine the Dilution Factor: Based on the initial analysis, estimate the required dilution to bring the sample concentration into the upper half of the calibration range. For example, if the ULOQ is 1000 ng/mL and the sample response is approximately double that, a 5-fold or 10-fold dilution is a reasonable starting point.

  • Prepare the Diluted Sample:

    • Precisely pipette the required volume of the original, unprocessed sample into a clean tube. For a 10-fold dilution, this might be 100 µL.

    • Add the appropriate volume of the blank matrix to the tube. For a 10-fold dilution, add 900 µL of blank matrix.

    • Vortex the tube thoroughly to ensure a homogenous mixture.

  • Add Internal Standard: To the newly diluted sample, add the same volume and concentration of the internal standard as was used for the calibration standards and other samples.

  • Sample Preparation: Proceed with the standard sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as defined in the analytical method.

  • Analysis: Analyze the prepared diluted sample using the established analytical method (e.g., LC-MS/MS, GC-MS).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor (e.g., 10) to obtain the final concentration of the original sample.

Visualizations

Workflow for Handling Over-Curve Samples

G cluster_workflow Over-Curve Sample Workflow start Analyze Sample decision Analyte Response > ULOQ? start->decision reprepare Dilute Original Sample with Blank Matrix before adding IS decision->reprepare Yes report Report Final Result decision->report No decision_vol Sufficient Original Sample Volume? reprepare->decision_vol reanalyze Re-prepare and Re-analyze calculate Calculate Final Concentration (Result x Dilution Factor) reanalyze->calculate calculate->report report_gt Report as '>ULOQ' report_gt->report decision_vol->reanalyze Yes decision_vol->report_gt No

Caption: Workflow for handling potential over-curve samples.

Principle of Internal Standardization Ratio

G cluster_principle Internal Standard Ratio Logic Analyte Analyte Concentration (C_A) Analyte_Signal Analyte Signal (S_A) Analyte->Analyte_Signal Produces Ratio_Conc Concentration Ratio (C_A / C_IS) Analyte->Ratio_Conc IS IS Concentration (C_IS) IS_Signal IS Signal (S_IS) IS->IS_Signal Produces IS->Ratio_Conc Ratio_Signal Signal Ratio (S_A / S_IS) Analyte_Signal->Ratio_Signal IS_Signal->Ratio_Signal Calibration Calibration Curve Plots Signal Ratio vs. Conc. Ratio Ratio_Conc->Calibration X-axis Ratio_Signal->Calibration Y-axis

Caption: The relationship between concentration and signal ratios.

References

Technical Support Center: Minimizing Adsorption of Clavulanic Acid to Container Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the adsorption of clavulanic acid to container surfaces during experimental procedures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is clavulanic acid prone to loss in experimental settings?

A1: Clavulanic acid is a β-lactamase inhibitor that is inherently unstable in aqueous solutions. Its degradation is highly dependent on factors such as pH, temperature, and the presence of certain ions.[1][2][3][4] Beyond chemical degradation, clavulanic acid, as a small organic molecule, can be lost due to adsorption onto the surfaces of laboratory containers. This non-specific binding can lead to a significant reduction in the effective concentration of the analyte, impacting experimental outcomes.

Q2: Which container materials are recommended for working with clavulanic acid solutions?

A2: The choice of container material is critical in minimizing the adsorption of clavulanic acid. While direct comparative studies on clavulanic acid adsorption are limited, general principles for minimizing analyte loss suggest the following:

  • Borosilicate Glass (Type I): Generally considered inert and is a good first choice for many applications.[5] However, the surface of glass contains silanol groups (Si-OH) which can be negatively charged at certain pH levels, potentially attracting positively charged molecules.[6][7][8] Since clavulanic acid is acidic, electrostatic repulsion may occur at neutral to alkaline pH, but interactions are still possible.

  • Polypropylene (PP): A common plastic used for labware, polypropylene is relatively non-reactive and hydrophobic.[9] It is often a suitable alternative to glass, especially for preventing the adsorption of certain small molecules. However, hydrophobic interactions can still occur.[10]

  • Low-Binding Microplates and Tubes: Several manufacturers offer "low-binding" or "low-retention" plasticware, which has been surface-treated to be more hydrophilic and reduce non-specific binding of various molecules. These can be a good option, although their effectiveness for clavulanic acid specifically should be verified.

Q3: How does pH and temperature affect the stability and potential for adsorption of clavulanic acid?

A3: Both pH and temperature play a crucial role in the stability of clavulanic acid, which in turn can influence its interaction with container surfaces.

  • pH: Clavulanic acid is most stable in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.0.[1] Deviations into more acidic or alkaline conditions can accelerate its degradation.[2][3][4] The pH of the solution also affects the surface charge of both the clavulanic acid molecule and the container, influencing electrostatic interactions that can lead to adsorption.

  • Temperature: Lower temperatures significantly enhance the stability of clavulanic acid.[1][2] It is recommended to prepare and store clavulanic acid solutions at refrigerated temperatures (2-8°C) whenever possible to minimize degradation. Increased temperature can also increase the rate of adsorption processes.

Q4: Can I use additives in my solution to prevent clavulanic acid from binding to container walls?

A4: Yes, using certain additives, often referred to as blocking agents, can be an effective strategy. These molecules compete with the analyte for binding sites on the container surface. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A protein commonly used to block non-specific binding sites on surfaces.[11][12][13][14][15] A low concentration of BSA (e.g., 0.1%) in your buffer can be effective.[14]

  • Surfactants (e.g., Polysorbate 20/Tween® 20): Non-ionic surfactants can reduce the non-specific binding of molecules to plastic surfaces by altering the surface tension and blocking hydrophobic interaction sites.[16][17][18][19]

  • Organic Solvents: In some analytical procedures, the addition of a small percentage of an organic solvent like acetonitrile or methanol to the sample diluent can reduce hydrophobic interactions with plastic surfaces.[7]

It is crucial to ensure that any additive used is compatible with your downstream analysis and does not interfere with the assay.

Troubleshooting Guide

This guide addresses common issues encountered due to the potential adsorption of clavulanic acid.

Problem Potential Cause Recommended Solution(s)
Low or inconsistent recovery of clavulanic acid in analytical assays (e.g., HPLC). Adsorption to container surfaces: Clavulanic acid may be binding to the walls of vials, pipette tips, or microplates.1. Container Selection: Switch to low-binding polypropylene or silanized glass vials.[7] 2. Surface Passivation: Treat glassware with a silanizing agent to cap reactive silanol groups.[6][7][8][20] 3. Use of Blocking Agents: Add a small amount of BSA (e.g., 0.1%) or a non-ionic surfactant (e.g., 0.05% Tween® 20) to your sample diluent.[11][14] 4. Minimize Surface Area to Volume Ratio: Use the smallest appropriate container for your sample volume.[21]
Chemical Degradation: The clavulanic acid may be degrading in the solution before or during the experiment.1. pH Control: Ensure your solution is buffered to a pH between 6.0 and 7.0.[1] 2. Temperature Control: Prepare and store solutions at 2-8°C and minimize time at room temperature.[1][2] 3. Fresh Preparation: Prepare clavulanic acid solutions fresh before each experiment.
High variability between replicate samples. Inconsistent Adsorption: The extent of adsorption may vary between individual tubes or wells.1. Consistent Pre-treatment: Ensure all containers are treated uniformly (e.g., pre-rinsing with the experimental buffer). 2. Use of Blocking Agents: The presence of a blocking agent will help to create a more uniform surface across all containers.[11][15]
Leachables from Plasticware: Chemicals from the plastic may be interfering with the assay.1. Use High-Quality Labware: Utilize plastics from reputable manufacturers that are certified to have low levels of leachables.[9][22][23][24][25] 2. Pre-rinse Plasticware: Rinse new plasticware with your experimental buffer or a suitable solvent before use.
Gradual decrease in clavulanic acid concentration over time, even at optimal pH and temperature. Slow Adsorption Kinetics: The binding of clavulanic acid to the surface may be a slow, time-dependent process.1. Minimize Contact Time: Reduce the time the solution is in contact with the container surface as much as possible. 2. Surface Passivation/Blocking: Implement surface passivation or use blocking agents as a primary preventative measure.[26][27][28][29][30]

Quantitative Data Summary

The following table summarizes the stability of clavulanic acid under different temperature conditions, which is a critical factor to control alongside adsorption. Note that a recovery of >90% is generally considered stable.

Temperature (°C)Time to Reach 90% Initial ConcentrationReference
4152 hours[1][5][31][32]
2526 hours[1][5][31][32]
376.4 hours[1][5][31][32]

Experimental Protocols

Protocol 1: Silanization of Glassware to Minimize Adsorption

This protocol describes a general procedure for treating borosilicate glassware to create a hydrophobic surface, which can reduce the adsorption of certain analytes.

Materials:

  • Dichlorodimethylsilane (or a similar silanizing agent)

  • Anhydrous Toluene

  • Methanol

  • Glassware to be treated

  • Fume hood

  • Oven

Procedure:

  • Cleaning: Thoroughly wash the glassware with a suitable laboratory detergent, followed by rinsing with deionized water, and then a final rinse with methanol to aid in drying. Dry the glassware completely in an oven at >100°C.

  • Silanization Solution Preparation: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene. Caution: Silanizing agents are hazardous; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Treatment: Immerse the clean, dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are in contact with the solution.[6][7]

  • Rinsing: Remove the glassware from the solution and rinse thoroughly with anhydrous toluene to remove excess silanizing agent.

  • Methanol Rinse: Rinse the glassware with methanol to react with and remove any remaining reactive chlorosilane groups.

  • Final Drying: Dry the glassware in an oven at >100°C for at least one hour before use. The silanized surface should be noticeably hydrophobic (water should bead up on the surface).

Protocol 2: Determination of Clavulanic Acid Concentration by HPLC

This is a generalized High-Performance Liquid Chromatography (HPLC) method for the quantification of clavulanic acid. Specific parameters may need to be optimized for your particular instrument and sample matrix.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol or acetonitrile)

  • Clavulanic acid standard

  • Sample solutions

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly. A common mobile phase consists of a phosphate buffer (pH adjusted to be between 3.0 and 7.0) and an organic modifier like methanol or acetonitrile.

  • Standard Preparation: Prepare a stock solution of clavulanic acid of known concentration in a suitable diluent (e.g., mobile phase or a buffer that ensures stability). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 220-230 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the clavulanic acid standard against its concentration. Determine the concentration of clavulanic acid in the samples by interpolating their peak areas from the calibration curve.

Visualizations

logical_relationship cluster_factors Factors Influencing Clavulanic Acid Loss cluster_mitigation Mitigation Strategies cluster_outcomes Experimental Outcomes Chemical_Instability Chemical Instability Optimize_pH_Temp Optimize pH & Temperature Chemical_Instability->Optimize_pH_Temp Address with Surface_Adsorption Surface Adsorption Container_Selection Container Selection Surface_Adsorption->Container_Selection Address with Surface_Passivation Surface Passivation Surface_Adsorption->Surface_Passivation Address with Blocking_Agents Use of Blocking Agents Surface_Adsorption->Blocking_Agents Address with Accurate_Results Accurate & Reproducible Results Optimize_pH_Temp->Accurate_Results Container_Selection->Accurate_Results Surface_Passivation->Accurate_Results Blocking_Agents->Accurate_Results

Caption: Logical relationship between factors causing clavulanic acid loss and mitigation strategies.

experimental_workflow Start Start: Prepare Clavulanic Acid Solution Container_Choice Select Appropriate Container (Low-Binding PP or Silanized Glass) Start->Container_Choice Additives Consider Additives (BSA or Surfactant) Container_Choice->Additives Experiment Perform Experiment (Maintain optimal pH and Temperature) Additives->Experiment Sample_Collection Collect Samples Experiment->Sample_Collection Analysis Analyze by HPLC Sample_Collection->Analysis End End: Accurate Quantification Analysis->End

Caption: Recommended experimental workflow to minimize clavulanic acid adsorption.

References

Troubleshooting poor chromatographic peak shape for clavulanic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of clavulanic acid, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my clavulanic acid peak showing significant tailing?

Peak tailing for clavulanic acid is a common issue and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

  • Silanol Interactions: Clavulanic acid is an acidic compound. Residual silanol groups on the surface of silica-based columns (like C18) can be deprotonated at mid-range pH values, leading to strong interactions with polar analytes and causing peak tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of clavulanic acid, resulting in peak asymmetry.[2]

  • Column Degradation: Over time, columns can degrade, leading to the formation of active sites that can cause tailing.[3] Voids at the column inlet can also contribute to this problem.[4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[3][4]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can help to suppress the ionization of silanol groups, thereby reducing secondary interactions.[1][4]

  • Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically bonded to reduce their activity.[4]

  • Check Column Health: If the column is old or has been used extensively, consider replacing it. A guard column can help to extend the life of the analytical column.[5]

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves. This can help to determine if column overload is the issue.[4]

Question 2: My clavulanic acid peak is broad. What are the likely causes and solutions?

Broad peaks can be a sign of several issues, from problems with the HPLC system to the chemical instability of clavulanic acid.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening.[3][4]

  • Low Mobile Phase Flow Rate: A flow rate that is too low can result in broader peaks.[6]

  • Clavulanic Acid Degradation: Clavulanic acid is unstable in aqueous solutions and can degrade, especially under alkaline conditions or at elevated temperatures.[7][8][9] The degradation products may co-elute or interfere with the main peak, causing it to appear broad.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and ensure all connections are secure and have minimal dead volume.[2][4]

  • Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions.

  • Ensure Sample Stability: Prepare samples fresh and keep them cool. The stability of clavulanic acid in solution is often limited to a few hours.[10][11]

  • Match Injection Solvent: Whenever possible, dissolve the sample in the mobile phase.[3]

Question 3: I'm seeing extraneous peaks around my main clavulanic acid peak. What could be the source of these?

The appearance of extra peaks is often related to the degradation of clavulanic acid or impurities.

  • Forced Degradation: Clavulanic acid is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to light and heat.[10][11] These degradation products will appear as separate peaks in the chromatogram.

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the analysis.[4]

Troubleshooting Steps:

  • Perform a Forced Degradation Study: Subjecting a standard solution of clavulanic acid to stress conditions can help to identify the retention times of potential degradation products.

  • Improve Sample Preparation: Use a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[1][4]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions used for the analysis of clavulanic acid, compiled from various methods.

Table 1: Mobile Phase Compositions

Mobile Phase ComponentConcentration/RatiopHReference
Phosphate Buffer and Methanol95:5 (v/v)5.0[10][11]
Disodium Hydrogen Phosphate and Methanol80:20 (v/v)5.5[12]
Phosphate Buffer and Methanol65:35 (v/v)3.0[13]

Table 2: Chromatographic Parameters

ParameterValueReference
ColumnInertsil C18 (250 x 4.0 mm, 4 µm)[10][11]
C18 (250 x 4.6 mm, 5 µm)[12]
Flow Rate1.0 mL/min[10][11][12]
Detection Wavelength220 nm[10][11][12]
Injection Volume20 µL[12]
Column Temperature30°C[12]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (pH 5.0)

  • Prepare Buffer: Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to achieve the desired buffer concentration.

  • Adjust pH: Adjust the pH of the buffer solution to 5.0 using an appropriate acid or base (e.g., phosphoric acid or potassium hydroxide).

  • Mix with Organic Modifier: Combine the prepared buffer with methanol in a 95:5 (v/v) ratio.[10][11]

  • Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication or other appropriate means before use.[12]

Protocol 2: Standard and Sample Solution Preparation

  • Diluent Preparation: Prepare a diluent by dissolving 7.10 g of disodium hydrogen phosphate in 500 mL of water and adjusting the pH to 7.0 with potassium dihydrogen phosphate solution.[12]

  • Standard Solution: Accurately weigh a known amount of clavulanic acid reference standard and dissolve it in the diluent to achieve a target concentration.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting clavulanic acid chromatography.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing or Broadening) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue System Issue - Check for leaks - Minimize extra-column volume - Check pump and detector check_all_peaks->system_issue Yes specific_peak_issue Analyte-Specific Issue (Focus on Clavulanic Acid) check_all_peaks->specific_peak_issue No check_method Review Method Parameters specific_peak_issue->check_method adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2-3) check_method->adjust_ph check_column Evaluate Column - Use end-capped column - Replace if old check_method->check_column check_sample Check Sample - Reduce concentration - Ensure stability (fresh prep) check_method->check_sample end Improved Peak Shape adjust_ph->end check_column->end check_sample->end G Simplified Degradation Pathway of Clavulanic Acid clavulanic_acid Clavulanic Acid (Intact Molecule) hydrolysis Hydrolysis (Opening of β-lactam ring) clavulanic_acid->hydrolysis degradation_products Various Degradation Products (e.g., pyrazines) hydrolysis->degradation_products chromatographic_impact Chromatographic Impact - Multiple peaks - Interference with main peak - Poor peak shape degradation_products->chromatographic_impact

References

Dealing with unlabeled clavulanic acid in a labeled standard solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clavulanic acid standard solutions, particularly when dealing with the presence of unlabeled clavulanic acid in a labeled standard.

Frequently Asked Questions (FAQs)

Q1: My quantitative analysis using a labeled clavulanic acid standard is giving unexpectedly high results. Could the presence of unlabeled clavulanic acid in the standard be the cause?

A1: Yes, the presence of an unlabeled form of clavulanic acid as an impurity in your stable isotope-labeled (SIL) standard is a likely cause for artificially high quantification results[1]. The analytical instrument will detect both the labeled and unlabeled forms, leading to an overestimation of the analyte concentration in your sample. It is critical to verify the purity of your SIL internal standard[1].

Q2: How can I confirm the presence and determine the percentage of unlabeled clavulanic acid in my labeled standard solution?

A2: You can use high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic purity of your labeled clavulanic acid standard.

  • High-Resolution Mass Spectrometry (HRMS): This technique can separate and quantify the labeled and unlabeled forms of clavulanic acid based on their mass-to-charge ratio (m/z)[2]. By comparing the peak areas of the labeled and unlabeled species, you can calculate the percentage of the unlabeled impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can also be used to assess the purity of clavulanic acid standards[3]. Specific signals in the NMR spectrum can indicate the presence of impurities.

Q3: How do I correct my quantitative results for the presence of unlabeled clavulanic acid in my standard?

A3: Once you have determined the percentage of the unlabeled clavulanic acid in your labeled standard, you can apply a correction factor to your calculations. The general principle involves subtracting the contribution of the unlabeled impurity from the total measured analyte signal. Published equations are available for correcting the calibration function to account for isotopic interferences between the analyte and the internal standard[4].

The correction can be applied using the following general formula:

Corrected Analyte Concentration = Measured Concentration * (1 - F_unlabeled)

Where F_unlabeled is the fraction of the unlabeled clavulanic acid in your labeled standard.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to unlabeled clavulanic acid in a labeled standard solution.

dot

Troubleshooting_Workflow cluster_Initial_Problem Problem Identification cluster_Investigation Investigation cluster_Correction Correction cluster_Resolution Resolution Problem Inaccurate (High) Quantification Results Check_Purity Verify Isotopic Purity of Labeled Standard Problem->Check_Purity Select_Method Select Analytical Method (HRMS or NMR) Check_Purity->Select_Method Perform_Analysis Perform Isotopic Purity Analysis Select_Method->Perform_Analysis Calculate_Impurity Calculate Percentage of Unlabeled Clavulanic Acid Perform_Analysis->Calculate_Impurity Apply_Correction Apply Correction Factor to Quantification Results Calculate_Impurity->Apply_Correction Validate_Correction Validate Corrected Method Apply_Correction->Validate_Correction Accurate_Results Obtain Accurate Quantification Results Validate_Correction->Accurate_Results

Caption: Troubleshooting workflow for unlabeled clavulanic acid.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of Labeled Clavulanic Acid by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the percentage of unlabeled clavulanic acid in a labeled standard solution.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Method:

  • Sample Preparation:

    • Prepare a solution of the labeled clavulanic acid standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration.

    • Prepare a similar solution of a certified unlabeled clavulanic acid reference standard.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient should be optimized to achieve good separation of clavulanic acid from any potential interferences.

  • Mass Spectrometry Conditions:

    • Operate the mass spectrometer in full scan mode with high resolution (>60,000).

    • Set the mass range to include the m/z values of both the labeled and unlabeled clavulanic acid.

    • Use an appropriate ionization source, such as electrospray ionization (ESI), in negative ion mode.

  • Data Analysis:

    • Extract the ion chromatograms for the exact masses of the unlabeled and labeled clavulanic acid.

    • Integrate the peak areas for both species.

    • Calculate the percentage of unlabeled clavulanic acid using the following formula:

      % Unlabeled = (Peak Area_unlabeled / (Peak Area_unlabeled + Peak Area_labeled)) * 100

dot

HRMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_Data Data Processing Prep_Labeled Prepare Labeled Standard Solution LC_Separation Chromatographic Separation (C18 column) Prep_Labeled->LC_Separation Prep_Unlabeled Prepare Unlabeled Standard Solution Prep_Unlabeled->LC_Separation MS_Detection High-Resolution Mass Detection (Full Scan) LC_Separation->MS_Detection Extract_XIC Extract Ion Chromatograms (Labeled & Unlabeled) MS_Detection->Extract_XIC Integrate_Peaks Integrate Peak Areas Extract_XIC->Integrate_Peaks Calculate_Purity Calculate Isotopic Purity Integrate_Peaks->Calculate_Purity

Caption: Workflow for isotopic purity determination by LC-HRMS.

Protocol 2: Quantitative Analysis of Clavulanic Acid by HPLC-UV

Objective: To quantify the concentration of clavulanic acid in a sample.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.2) and an organic modifier (e.g., methanol or acetonitrile)[4]. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm[1][5].

  • Calibration:

    • Prepare a series of standard solutions of unlabeled clavulanic acid of known concentrations.

    • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

  • Quantification:

    • Inject the prepared sample.

    • Determine the peak area of clavulanic acid in the sample chromatogram.

    • Calculate the concentration of clavulanic acid in the sample using the calibration curve.

Note: If using a labeled internal standard that contains an unlabeled impurity, the concentration of the internal standard solution must be corrected for its purity before being used to correct for sample recovery and matrix effects.

Data Presentation

The following table summarizes typical parameters for the quantitative analysis of clavulanic acid by HPLC and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Buffer/Organic ModifierWater (with formic acid)/Acetonitrile (with formic acid)
Detection UV at 220 nm[1][5]Tandem Mass Spectrometry (MRM mode)[6][7][8][9]
Internal Standard Labeled or structural analogLabeled Clavulanic Acid[6]
Linear Range Typically in µg/mL range[1]Typically in ng/mL range[7][8]
Key Advantage Widely available, robustHigh sensitivity and selectivity
Consideration Lower sensitivityPotential for matrix effects

This technical support guide provides a starting point for addressing issues related to the presence of unlabeled clavulanic acid in labeled standard solutions. For specific applications, further optimization of the analytical methods may be required. Always refer to the certificate of analysis for your standards and perform appropriate validation experiments.

References

Technical Support Center: Enhancing Clavulanic Acid Detection by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analysis of clavulanic acid using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the sensitivity of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting clavulanic acid via HPLC?

A1: The main difficulties in the HPLC analysis of clavulanic acid are its poor UV chromophore, leading to low sensitivity when detected at low wavelengths (around 210-230 nm), and its inherent chemical instability.[1][2] Clavulanic acid is susceptible to degradation in aqueous solutions, with its stability being highly dependent on pH and temperature.[3][4][5]

Q2: How can the sensitivity of clavulanic acid detection be significantly improved?

A2: The most effective method to enhance sensitivity is through derivatization.[6][7] Pre-column or post-column derivatization with an agent like imidazole creates a product that absorbs strongly at a higher wavelength (approximately 311 nm).[8][9] This shifts the detection wavelength away from common interferences and significantly increases the signal-to-noise ratio, with some methods reporting a tenfold increase in sensitivity.[2][6][7]

Q3: What is the optimal UV wavelength for detecting clavulanic acid?

A3: For underivatized clavulanic acid, the detection wavelength is typically set around 220 nm.[5][10][11][12] For clavulanic acid that has been derivatized with imidazole, the optimal wavelength is 311 nm.[8][9][13]

Q4: What are the recommended mobile phase compositions for clavulanic acid analysis?

A4: Reversed-phase HPLC is the standard technique. Common mobile phases consist of a buffer mixed with an organic modifier. Phosphate buffers are frequently used, with the pH adjusted to a range of 3.2 to 7.0.[10][11][12][13][14][15] The organic component is typically methanol or acetonitrile.[10][11][12][14][15][16] A common mobile phase might be a 95:5 (v/v) mixture of a pH 5.0 phosphate buffer and methanol.[10][12]

Q5: Which type of HPLC column is most suitable for clavulanic acid separation?

A5: C18 columns are the most commonly used stationary phase for clavulanic acid analysis, providing good retention and separation from other components, such as amoxicillin.[2][10][11][12][16]

Q6: How can the stability of clavulanic acid be maintained during sample preparation and analysis?

A6: To minimize degradation, it is crucial to control temperature and pH. Samples and standards should be prepared in a suitable buffer (slightly acidic to neutral pH is often preferred) and kept at low temperatures (e.g., 4°C in an autosampler).[3][4] Some studies have shown that clavulanic acid is stable in plasma for at least 4 weeks when stored at -70°C.[13] For reconstituted oral suspensions, storage at 2-8°C is recommended to maintain stability over the course of therapy.[17][18]

Q7: What are the typical limits of detection (LOD) and quantification (LOQ) for a sensitive clavulanic acid HPLC method?

A7: With derivatization, it is possible to achieve very low detection limits. Some sensitive methods report an LOD of less than 0.008 mg/L (8 ng/mL).[2][6][7] For methods without derivatization, the LOD and LOQ are higher. For instance, one study reported an LOD of 0.0021 µg/mL and an LOQ of 0.0065 µg/mL for a UV detection method at 220 nm.[11] Another study found an LOD of 7.13 µg/ml and an LOQ of 21.62 µg/ml.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of clavulanic acid.

Problem: Low or No Analyte Signal

Q: I am injecting my clavulanic acid standard/sample, but I see a very small peak or no peak at all. What should I do?

A: This is a common issue, often related to the inherent instability of clavulanic acid or suboptimal derivatization/detection conditions.

  • Possible Cause 1: Analyte Degradation. Clavulanic acid can rapidly degrade if not handled properly.

    • Solution: Always prepare standards fresh daily. Use a cooled autosampler set to 4°C to maintain stability during the analytical run. Ensure the pH of your sample diluent is in a stable range (typically slightly acidic).[3][4]

  • Possible Cause 2: Inefficient Derivatization. If you are using an imidazole-based derivatization method, the reaction may be incomplete.

    • Solution: Verify the concentration and freshness of your imidazole reagent. Optimize the reaction time and temperature; the reaction is often performed at room temperature for a specific duration (e.g., 10-20 minutes).[8][9] Ensure the pH of the reaction mixture is appropriate.

  • Possible Cause 3: Incorrect Detection Wavelength. The detector might be set to the wrong wavelength.

    • Solution: Confirm that the UV detector is set to ~220 nm for underivatized clavulanic acid or 311 nm for the imidazole derivative.[8][10]

G start Low or No Clavulanic Acid Signal check_degradation Check for Analyte Degradation start->check_degradation check_derivatization Review Derivatization Protocol (if used) start->check_derivatization check_wavelength Verify Detector Wavelength start->check_wavelength solution_degradation Prepare Fresh Standards Use Cooled Autosampler (4°C) Check Diluent pH check_degradation->solution_degradation Degradation Suspected solution_derivatization Use Fresh Reagent Optimize Reaction Time/Temp Check pH check_derivatization->solution_derivatization Inefficient Reaction solution_wavelength Set to ~220 nm (Native) or 311 nm (Derivative) check_wavelength->solution_wavelength Incorrect Setting

Caption: Troubleshooting workflow for low or no clavulanic acid signal.

Problem: Poor Peak Shape (Tailing or Broadening)

Q: My clavulanic acid peak is tailing or is very broad, leading to poor integration and resolution. How can I fix this?

A: Poor peak shape can be caused by a variety of chromatographic or sample-related issues.

  • Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of clavulanic acid and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. A pH around 4.0-6.5 is often suitable for C18 columns.[11] Experiment with small adjustments (± 0.2 pH units) to find the optimal condition for peak symmetry.

  • Possible Cause 2: Column Contamination or Degradation. Buildup of matrix components from samples can lead to active sites on the column, causing peak tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, the column may need to be replaced.

  • Possible Cause 3: Matrix Effects. Complex sample matrices (e.g., plasma, urine) can interfere with chromatography.

    • Solution: Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or ultrafiltration can effectively remove interfering substances.[6][8]

Problem: High Baseline Noise

Q: The baseline in my chromatogram is very noisy, making it difficult to detect and quantify small peaks. What is the cause?

A: A noisy baseline can obscure low-level analytes and compromise sensitivity.

  • Possible Cause 1: Contaminated Solvents or Reagents. Impurities in the mobile phase can contribute to a high baseline.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare the mobile phase fresh each day and ensure it is properly degassed (e.g., by sonication) to prevent air bubbles from interfering with the detector.[11]

  • Possible Cause 2: Column Bleed. The stationary phase of the column can slowly degrade and "bleed" into the mobile phase, especially at high temperatures or extreme pH.

    • Solution: Ensure the mobile phase pH and operating temperature are within the recommended range for your column. If bleed is suspected, flushing the column or replacing it may be necessary.

  • Possible Cause 3: Detector Lamp Issue. The detector's UV lamp may be nearing the end of its life, resulting in unstable light output.

    • Solution: Check the lamp's energy output through the HPLC software diagnostics. If the energy is low, replace the lamp.

Quantitative Data Summary

The following tables summarize typical parameters from validated HPLC methods for clavulanic acid analysis.

Table 1: HPLC Method Parameters for Clavulanic Acid Detection

ParameterUnderivatized MethodImidazole-Derivatized Method
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or Microbore Column
Mobile Phase Phosphate Buffer (pH 4.0-6.5) : Methanol/Acetonitrile (e.g., 95:5 v/v)Phosphate/Acetate Buffer (pH 3.2-6.0) : Methanol (e.g., 96:4 v/v)
Flow Rate 1.0 - 2.0 mL/min1.0 - 2.5 mL/min
Detection Wavelength 220 nm311 nm
Column Temperature Ambient or ~30°CAmbient
Data compiled from multiple sources.[7][8][10][11][12][13][15]

Table 2: Reported Validation Parameters for Clavulanic Acid HPLC Methods

Method TypeLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Underivatized (UV @ 220 nm) 17.82 - 67.907.1321.62[12]
Underivatized (UV @ 220 nm) 32 - 480.00210.0065[11]
Imidazole-Derivatized Not Specified< 0.008Not Specified[6][7]
Imidazole-Derivatized Not Specified0.1Not Specified[8]
UPLC-MS/MS 2.5 - 2500 (ng/mL)Not Specified2.5 (ng/mL)[19]

Experimental Protocols

Protocol 1: Pre-Column Derivatization of Clavulanic Acid with Imidazole

This protocol describes a general procedure for enhancing UV detection. Optimization may be required for specific sample types.

  • Reagent Preparation: Prepare a solution of imidazole in a suitable buffer (e.g., 1.2 M imidazole in water or a specific buffer as per validated methods). Some protocols may also include mercuric chloride in the reagent.[9]

  • Sample/Standard Preparation: Dilute the sample or standard solution containing clavulanic acid to an appropriate concentration with water or a suitable buffer.

  • Derivatization Reaction: To a specific volume of the diluted sample/standard (e.g., 0.4 mL), add a volume of the imidazole reagent (e.g., 0.1 mL).

  • Incubation: Vortex the mixture and allow it to react at room temperature for 10-20 minutes. The reaction produces a stable derivative that absorbs at 311 nm.[8][9]

  • Analysis: Following incubation, inject an aliquot of the reaction mixture directly into the HPLC system for analysis.

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare Imidazole Reagent mix Mix Sample with Reagent prep_reagent->mix prep_sample Prepare Sample/Standard prep_sample->mix incubate Incubate at Room Temp (10-20 min) mix->incubate inject Inject into HPLC incubate->inject detect Detect at 311 nm inject->detect

Caption: Experimental workflow for imidazole derivatization of clavulanic acid.

Protocol 2: General HPLC Method for Derivatized Clavulanic Acid

This serves as a starting point for method development.

  • Column: C18, 150 mm x 3.9 mm, 4 µm particle size.

  • Mobile Phase: 0.01 M potassium dihydrogen phosphate buffer with pH adjusted to 3.2, mixed with methanol (96:4 v/v).[13]

  • Flow Rate: 1.8 mL/min.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detector: UV detector set to 311 nm.[13]

  • Run Time: Approximately 8-10 minutes.

G cluster_principle Principle of Enhancement cluster_hplc HPLC Detection clav Clavulanic Acid (Poor UV Chromophore) derivative Clavulanate-Imidazole Derivative (Strong UV Chromophore) clav->derivative + Imidazole low_signal Low Signal at ~220 nm clav->low_signal Direct Detection imidazole Imidazole Reagent imidazole->derivative high_signal High Signal at 311 nm derivative->high_signal Detection

Caption: Sensitivity enhancement via imidazole derivatization.

References

Validation & Comparative

Revolutionizing Bioanalysis: A Comparative Guide to LC-MS/MS Methods for Clavu-lanic Acid Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of leading methodologies for the accurate and efficient quantification of clavulanic acid, a critical component in combination antibiotic therapies.

In the realm of pharmaceutical research and clinical drug development, the precise quantification of therapeutic agents in biological matrices is paramount. For clavulanic acid, a potent β-lactamase inhibitor commonly co-administered with amoxicillin, its accurate measurement in human plasma is crucial for pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering researchers and scientists a valuable resource for selecting the most suitable approach for their analytical needs.

The inherent instability of clavulanic acid presents unique analytical challenges, necessitating robust and reliable methodologies. LC-MS/MS has emerged as the gold standard for its determination due to its high sensitivity, selectivity, and speed. This guide delves into the critical aspects of method validation, including sample preparation, chromatographic separation, mass spectrometric detection, and key performance parameters.

Experimental Protocols: A Closer Look at the Methodologies

The successful quantification of clavulanic acid hinges on meticulous experimental execution. Below are detailed protocols for the primary stages of analysis, compiled from various validated methods.

1. Sample Preparation: The Foundation of Accurate Analysis

The initial and one of the most critical steps in the bioanalytical workflow is the effective extraction of the analyte from the complex plasma matrix. The two predominant techniques for clavulanic acid are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This rapid and straightforward method involves the addition of an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[1]

    • Protocol: To a 250 µL aliquot of human plasma, 250 µL of an internal standard (IS) solution is added, followed by vortexing. Then, 500 µL of acetonitrile is added to precipitate the plasma proteins. The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[2] The resulting supernatant is then typically evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]

  • Solid-Phase Extraction (SPE): This technique offers cleaner extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.

    • Protocol: A 500 µL plasma sample is mixed with an equal volume of the internal standard working solution.[3] This mixture is then loaded onto an SPE cartridge (e.g., Sam prep C18) that has been pre-conditioned with methanol and water.[3] The cartridge is subsequently washed with water to remove interfering substances. Finally, the analyte and internal standard are eluted with the mobile phase.[3]

2. Chromatographic Separation: Achieving Optimal Resolution

The chromatographic conditions are optimized to ensure the separation of clavulanic acid from endogenous plasma components and any potential co-administered drugs.

  • Columns: Reversed-phase columns, particularly C18 columns, are the most commonly employed for clavulanic acid analysis.[3][4] Examples include Zorbax Eclipse XDB C18 and Poroshell 120 EC-C18.[1][4]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[1][3] The composition is often delivered in a gradient or isocratic elution mode to achieve the desired separation. For instance, a mobile phase of acetonitrile and 5mM ammonium acetate (70:30, v/v) has been successfully used.[4][5]

  • Flow Rate: Flow rates generally range from 0.4 to 0.8 mL/min.[2][3]

3. Mass Spectrometric Detection: The Key to Sensitivity and Selectivity

Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for bioanalytical assays.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is consistently reported as the optimal method for clavulanic acid, as it readily forms the [M-H]⁻ precursor ion.[1][6]

  • Multiple Reaction Monitoring (MRM): Quantification is achieved by monitoring specific precursor-to-product ion transitions. For clavulanic acid, the most common transition is m/z 198.0 → 136.0 or 198.0 → 135.8.[1][4][5] The internal standard is also monitored using a specific MRM transition.

Comparative Performance of Validated Methods

The following tables summarize the key performance characteristics of several published LC-MS/MS methods for the determination of clavulanic acid in human plasma, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

Method Sample Preparation LC Column Mobile Phase Flow Rate (mL/min) Run Time (min)
Method A Protein Precipitation (Acetonitrile)[4]Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)[4]Acetonitrile: 5mM Ammonium Acetate (70:30, v/v)[4][5]Not SpecifiedShort[5]
Method B Solid-Phase Extraction (Sam prep C18)[3]C18 column[3]Methanol:Acetonitrile:2mM Ammonium Acetate (25:25:50, v/v/v)[3]0.8[3]Not Specified
Method C Protein Precipitation (Acetonitrile) & Back-Extraction[1]Poroshell 120 EC-C18 (100x4.6 mm, 2.7µm)[1]Gradient of 0.1% Aqueous Formic Acid and Acetonitrile[1]0.5[1]6.5[1]
Method D Solid-Phase Extraction (Phenomenex Strata-X)[2]Waters Acquity UPLC BEH C18 (50x2.1 mm, 1.7µm)[2]Acetonitrile: 2.0 mM Ammonium Formate (85:15, v/v)[2]0.4[2]2.0[2]

Table 2: Comparison of Mass Spectrometric Parameters

Method Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Internal Standard
Method A Negative ESI[4]198.00[4]136.00[4]Sulbactam[4]
Method B Negative APCI[3]198[3]Not Applicable (SIM)[3]Chloramphenicol[3]
Method C Negative ESI[1]198.0[1]135.8[1]4-hydroxytolbutamide[1]
Method D Negative ESI[2]Not SpecifiedNot SpecifiedAmoxicillin-d4[2]

Table 3: Comparison of Method Validation Parameters

Method Linearity Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (%CV) Extraction Recovery (%)
Method A 25.589 - 3004.454[4]25.589[4]Within ±15[4]≤10.16[4]58.61[4]
Method B 100 - 10000[3]100[3]Not SpecifiedNot Specified94.67 - 95.58[3]
Method C 20 - 10000[1]20[1]-4.41 to 8.73[1]≤10.7[1]Determined[1]
Method D 2.5 - 2500[2]2.5[2]Not SpecifiedNot SpecifiedNot Specified

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of clavulanic acid in human plasma.

G plasma Human Plasma Sample is_addition Addition of Internal Standard plasma->is_addition extraction Sample Preparation is_addition->extraction ppt Protein Precipitation (e.g., Acetonitrile) extraction->ppt Method 1 spe Solid-Phase Extraction (e.g., C18 Cartridge) extraction->spe Method 2 centrifugation Centrifugation ppt->centrifugation elution Elution spe->elution supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation & Reconstitution supernatant->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms elution->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for LC-MS/MS analysis of clavulanic acid.

Conclusion

The selection of an appropriate LC-MS/MS method for clavulanic acid quantification in human plasma is dependent on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation. This guide highlights that both protein precipitation and solid-phase extraction can yield validated methods with acceptable performance. While protein precipitation offers a simpler and faster workflow, solid-phase extraction generally provides cleaner extracts, potentially reducing matrix effects and improving assay robustness. The presented data and protocols serve as a valuable starting point for researchers to develop or select a method that best fits their laboratory's needs, ultimately contributing to the successful progression of drug development and clinical research.

References

A Comparative Guide to Internal Standards for Clavulanic Acid Quantification: Featuring Clavulanic Acid Methyl Ester-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of clavulanic acid, a potent β-lactamase inhibitor, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Clavulanic Acid Methyl Ester-13CD3 with other commonly used internal standards, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a stable isotope-labeled internal standard designed to mimic the behavior of clavulanic acid during sample extraction and analysis, thereby providing the highest level of accuracy in quantification. Its key advantage lies in the significant mass shift of approximately 4 Da, which effectively minimizes isotopic interference from the unlabeled analyte.[1] However, practical considerations such as stability and availability have led to the widespread use of alternative internal standards.

This guide evaluates the performance of this compound against three categories of alternatives:

  • Structurally Related β-Lactamase Inhibitors: Tazobactam and Sulbactam

  • Co-administered Antibiotics (or their labeled counterparts): Ampicillin and Amoxicillin-d4

The selection of an internal standard is a critical decision in bioanalytical method development. While a stable isotope-labeled analogue like this compound is theoretically the gold standard, practical issues such as stability, purity, and cost may lead researchers to select alternative standards like tazobactam, which has demonstrated robust performance in published methods. Careful evaluation of the specific analytical needs and matrix effects is essential for making an informed choice.

Performance Comparison

The following tables summarize the quantitative performance of clavulanic acid assays using different internal standards.

Table 1: Assay Performance Metrics for Clavulanic Acid Quantification

Internal StandardAnalyte LLOQ (Plasma)Recovery (%)Within-Run Precision (% CV)Reference
This compound 10.21 µg/L>95.62.8 - 10.9[2]
Tazobactam10.21 µg/L>105.72.8 - 10.9[2]
Sulbactam25.22 ng/mLNot Reported<15[3]
Amoxicillin-d42.5 ng/mL98.41.48 - 5.88[4]
AmpicillinNot ReportedNot ReportedNot Reported

Table 2: Qualitative Performance Comparison

Internal StandardKey AdvantagesPotential Disadvantages
This compound - Chemically and structurally almost identical to the analyte.- Co-elutes with the analyte, providing excellent compensation for matrix effects.- Significant mass shift minimizes isotopic crosstalk.[1]- Reported issues with low stability and response.- Potential for the standard to contain unlabeled clavulanic acid, leading to inaccurate results.[2]
Tazobactam- Structurally similar to clavulanic acid.- Good chromatographic retention and response.[2]- Not an isotopic analog, so it may not perfectly mimic the analyte's behavior in all matrices.
Sulbactam- Structurally similar to clavulanic acid.- May have different chromatographic behavior and ionization efficiency compared to clavulanic acid.
Amoxicillin-d4- Stable isotope-labeled standard.- Commercially available.- Structurally different from clavulanic acid, which may lead to differential matrix effects.
Ampicillin- Readily available and cost-effective.- Significant structural differences from clavulanic acid, increasing the risk of disparate extraction recovery and matrix effects.

Experimental Protocols

Detailed methodologies for the quantification of clavulanic acid using the compared internal standards are provided below.

Method 1: Clavulanic Acid Quantification using this compound (or Tazobactam) Internal Standard

This protocol is based on a method developed for the analysis of clavulanic acid in broiler chicken plasma and meat.[2]

Sample Preparation (Plasma):

  • To 495 µL of plasma, add 5 µL of internal standard solution (this compound or Tazobactam) to achieve a final concentration of 100 µg/L.

  • Vortex briefly and centrifuge to collect droplets from the lid.

  • Take 100 µL of the spiked plasma and add it to 100 µL of acetonitrile in a microcentrifuge tube.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 20,000 RCF for 5 minutes at 4°C.

  • Transfer the supernatant to a vial for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Kinetex 1.7 µm HILIC 100 × 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: As optimized for the specific system

  • Gradient: A suitable gradient to achieve separation of clavulanic acid and the internal standard.

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitored Transitions:

    • Clavulanic Acid: m/z 198.04080 → 136.04040, 108.04549, 82.02984

    • Tazobactam (if used): To be optimized based on the instrument.

Method 2: Clavulanic Acid Quantification using Amoxicillin-d4 Internal Standard

This protocol is adapted from a method for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma.[4]

Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma, add the internal standard solution (Amoxicillin-d4).

  • Precondition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solution to remove interferences.

  • Elute the analytes with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Chromatographic Conditions:

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile: 2.0 mM ammonium formate in water (85:15, v/v)

  • Flow Rate: 0.400 mL/min

  • Mode: Isocratic

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitored Transitions:

    • Clavulanic Acid: To be optimized (e.g., m/z 198.1 → 135.9)

    • Amoxicillin-d4: m/z 368.1 → 227.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation Method 1 spe Solid Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifugation protein_precipitation->centrifuge extract Extract Supernatant/ Elute from SPE spe->extract centrifuge->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: General experimental workflow for clavulanic acid quantification.

logical_relationship start Start: Need to Quantify Clavulanic Acid ideal_is Ideal Internal Standard: Stable Isotope Labeled Clavulanic Acid start->ideal_is ester_is Clavulanic Acid Methyl Ester-13CD3 ideal_is->ester_is practical_issues Practical Issues? ester_is->practical_issues alternatives Consider Alternatives practical_issues->alternatives Yes validation Method Validation practical_issues->validation No struct_related Structurally Related: Tazobactam, Sulbactam alternatives->struct_related co_admin Co-administered/Labeled: Ampicillin, Amoxicillin-d4 alternatives->co_admin struct_related->validation co_admin->validation

Caption: Decision tree for selecting an internal standard for clavulanic acid analysis.

References

A Comparative Guide to the Quantification of Clavulanic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor, is a critical component in combination antibiotic therapies. Its accurate and precise quantification is paramount in pharmaceutical quality control, pharmacokinetic studies, and clinical diagnostics. This guide provides an objective comparison of common analytical methods for clavulanic acid quantification, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of Quantification Methods

Several analytical techniques are routinely employed for the determination of clavulanic acid in various matrices, including pharmaceutical formulations and biological fluids. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry. Each method offers a unique balance of sensitivity, specificity, speed, and cost.

Performance Comparison of Key Quantification Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of clavulanic acid using different techniques, providing a clear comparison of their accuracy and precision.

MethodLinearity (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 17.82 - 67.90[1]0.0065[2]98.16 - 101.12[2]< 2.0[2]
LC-MS/MS 0.025 - 10.0[3]0.01021[4]88 - 103[5]2.8 - 10.9[4]
Capillary Electrophoresis 0.02 - 2.02 (mg/mL)[6]Not ReportedNot ReportedNot Reported
Derivative UV Spectrophotometry 1 - 10[7]Not ReportedNot ReportedNo significant difference from HPLC[7]

Note: The reported values are derived from various studies and may differ based on the specific experimental conditions, matrix, and instrumentation. RSD refers to the Relative Standard Deviation.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are outlines of the methodologies for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is one of the most widely used methods for the routine quality control of clavulanic acid in pharmaceutical products.

Sample Preparation:

  • For solid dosage forms, tablets are accurately weighed, pulverized, and dissolved in a suitable solvent, typically water or a buffer solution.[8]

  • The solution is then filtered through a 0.45 µm membrane filter to remove any particulate matter.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[1][9][10]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer at a specific pH) and an organic modifier like methanol or acetonitrile is employed.[1][9][11] The United States Pharmacopeia (USP) suggests a mobile phase of 0.1 M monobasic sodium phosphate adjusted to a pH of 4.0.

  • Flow Rate: Typically set around 1.0 mL/min.[1][12][10]

  • Detection: UV detection is performed at a wavelength where clavulanic acid exhibits significant absorbance, commonly around 220-230 nm.[1][12][8][9][10]

  • Quantification: The concentration of clavulanic acid is determined by comparing the peak area of the sample to that of a standard solution with a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of clavulanic acid in complex biological matrices like plasma and urine.[13][14]

Sample Preparation:

  • Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile.[15]

  • Solid-Phase Extraction (SPE): This technique is often used to clean up the sample and concentrate the analyte, leading to improved sensitivity and reduced matrix effects.[13]

  • The extracted sample is then reconstituted in the mobile phase for injection.

LC-MS/MS Conditions:

  • Chromatographic Separation: A UPLC/HPLC system with a C18 column is used for separation.[13]

  • Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode for clavulanic acid.[14]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for clavulanic acid and an internal standard.[14]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that offers advantages such as short analysis times and low consumption of reagents.[8][16]

Methodology:

  • Sample Preparation: Similar to HPLC, samples are dissolved in the running buffer and filtered.[8][16]

  • Separation: A fused-silica capillary is used. The separation is achieved by applying a high voltage across the capillary, which is filled with a background electrolyte (e.g., sodium tetraborate buffer).[8][17]

  • Detection: On-capillary UV detection is typically used, with the wavelength set around 230 nm.[8][17]

UV-Visible Spectrophotometry (Derivative Method)

This method is a simpler and more cost-effective alternative to chromatographic techniques, but it is more susceptible to interference from other substances in the sample.[18][19] Derivative spectrophotometry can be used to resolve overlapping spectra of clavulanic acid and co-formulated drugs like amoxicillin.[7][20]

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., water) to a known concentration.[7]

  • Measurement: The absorbance spectrum of the solution is recorded.

  • Data Analysis: The first or second derivative of the absorbance spectrum is calculated. The concentration of clavulanic acid is determined by measuring the derivative signal at a specific wavelength where the interference from other components is minimal (zero-crossing point).[7]

Visualizing the Workflow: A General Chromatographic Method

The following diagram illustrates a typical workflow for the quantification of clavulanic acid using a chromatographic method such as HPLC-UV or LC-MS/MS.

Clavulanic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result sp1 Weighing and Dissolution sp2 Filtration / Extraction sp1->sp2 ca1 Injection into HPLC/LC-MS sp2->ca1 Prepared Sample ca2 Separation on Column ca1->ca2 ca3 Detection (UV or MS/MS) ca2->ca3 dp1 Peak Integration ca3->dp1 Chromatogram dp3 Concentration Calculation dp1->dp3 dp2 Calibration Curve Generation dp2->dp3 res Final Concentration dp3->res

Caption: General workflow for clavulanic acid quantification.

References

A Comparative Analysis of Analytical Methods for the Detection and Quantification of Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the limit of detection (LOD) and limit of quantification (LOQ) for clavulanic acid across various analytical platforms.

Clavulanic acid, a potent β-lactamase inhibitor, is a critical component in combination antibiotic therapies, enhancing the efficacy of β-lactam antibiotics against resistant bacteria. Accurate and sensitive quantification of clavulanic acid in diverse matrices, from pharmaceutical formulations to biological samples, is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides a comparative overview of the performance of different analytical methods for the determination of clavulanic acid, with a focus on their respective limits of detection (LOD) and quantification (LOQ).

Performance Comparison: LOD and LOQ Values

The sensitivity of an analytical method is fundamentally characterized by its LOD, the lowest concentration of an analyte that can be reliably detected, and its LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The choice of analytical technique significantly impacts these parameters. Below is a summary of reported LOD and LOQ values for clavulanic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and other methods.

Analytical MethodMatrixLODLOQCitation
HPLC-UV Human Plasma-30 ng/mL[1]
Human Plasma-312.5 ng/mL[2]
Injectable Dosage Form7.13 µg/mL21.62 µg/mL[3][4]
Pediatric Oral Suspension2.1 ng/mL6.5 ng/mL[5]
Human Plasma-60 ng/mL[6]
LC-MS/MS Broiler Chicken Plasma3.09 µg/L10.21 µg/L[7]
Broiler Chicken Meat2.57 µg/kg8.47 µg/kg[7]
Human Plasma-0.01 µg/mL (10 ng/mL)[8]
Human Plasma-0.062 µg/mL (62 ng/mL)[9]
Human Plasma-20 ng/mL[10][11]
Cow's Milk-20 ng/mL[12]
Derivative Spectrophotometry Tablets--[13]
Capillary Zone Electrophoresis Pharmaceutical Preparations--[14]

Note: Values have been presented in their original reported units for accuracy. Conversions may be necessary for direct comparison. "-" indicates that the value was not specified in the cited source.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental conditions reported in the cited literature for the determination of clavulanic acid.

HPLC-UV Method for Pediatric Oral Suspension [5]

  • Instrumentation: Agilent 1260 HPLC system with a UV/VIS detector.

  • Column: C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water containing disodium hydrogen phosphate (20:80 v/v), with the pH adjusted to 5.5 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

LC-MS/MS Method in Human Plasma [10][11]

  • Instrumentation: LC-MS/MS system.

  • Sample Preparation: Protein precipitation from human K2-EDTA plasma with acetonitrile, followed by back-extraction using distilled water–dichloromethane.

  • Column: Poroshell 120 EC-C18 column.

  • Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Monitored Transition: m/z 198.0→135.8.

LC-MS/MS Method in Broiler Chicken Plasma and Meat [7]

  • Instrumentation: LC-MS/MS system.

  • Sample Preparation (Plasma): Details not specified in the provided abstract.

  • Sample Preparation (Meat): The tissue sample was homogenised and purified by ultrafiltration.

  • Method: A tandem mass spectrometric method was developed for the determination of clavulanic acid.

Analytical Workflow Visualization

To illustrate the logical steps involved in determining the LOD and LOQ of clavulanic acid, the following diagram outlines a typical experimental workflow.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Prepare Clavulanic Acid Stock Solution Prepare Clavulanic Acid Stock Solution Prepare Serial Dilutions Prepare Serial Dilutions Prepare Clavulanic Acid Stock Solution->Prepare Serial Dilutions Spike Blank Matrix Spike Blank Matrix Prepare Serial Dilutions->Spike Blank Matrix Sample Pre-treatment (e.g., Protein Precipitation, SPE) Sample Pre-treatment (e.g., Protein Precipitation, SPE) Spike Blank Matrix->Sample Pre-treatment (e.g., Protein Precipitation, SPE) Prepare Calibration Standards & QC Samples Prepare Calibration Standards & QC Samples Sample Pre-treatment (e.g., Protein Precipitation, SPE)->Prepare Calibration Standards & QC Samples Inject Samples into Analytical System (HPLC/LC-MS) Inject Samples into Analytical System (HPLC/LC-MS) Prepare Calibration Standards & QC Samples->Inject Samples into Analytical System (HPLC/LC-MS) Acquire Chromatographic Data Acquire Chromatographic Data Inject Samples into Analytical System (HPLC/LC-MS)->Acquire Chromatographic Data Construct Calibration Curve Construct Calibration Curve Acquire Chromatographic Data->Construct Calibration Curve Determine Linearity and Range Determine Linearity and Range Construct Calibration Curve->Determine Linearity and Range Calculate LOD & LOQ (e.g., based on S/N or calibration curve slope) Calculate LOD & LOQ (e.g., based on S/N or calibration curve slope) Determine Linearity and Range->Calculate LOD & LOQ (e.g., based on S/N or calibration curve slope) Validate Precision and Accuracy at LOQ Validate Precision and Accuracy at LOQ Calculate LOD & LOQ (e.g., based on S/N or calibration curve slope)->Validate Precision and Accuracy at LOQ

Caption: Workflow for LOD & LOQ Determination of Clavulanic Acid.

Conclusion

The selection of an appropriate analytical method for clavulanic acid is contingent upon the required sensitivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS methods generally offer the lowest LOD and LOQ values, making them ideal for bioanalytical applications where trace-level detection is necessary.[7][9][10][11][12] HPLC-UV methods, while typically less sensitive, can provide robust and reliable quantification for pharmaceutical dosage forms and are often more accessible.[1][2][3][4][5] The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the development and validation of analytical methods for clavulanic acid.

References

Cross-Validation of Analytical Methods for Clavulanic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV Spectrophotometry for the quantification of clavulanic acid.

This guide provides a comparative overview of various analytical methods for the quantification of clavulanic acid, a potent β-lactamase inhibitor. The selection of an appropriate analytical method is critical for accurate and reliable results in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. This document presents a cross-validation of commonly employed techniques, summarizing their performance characteristics and providing detailed experimental protocols to aid researchers, scientists, and drug development professionals in their methodological choices.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for clavulanic acid quantification is summarized in the table below. The key validation parameters, including linearity, accuracy, precision, and limit of detection (LOD) or quantification (LOQ), are presented to facilitate a direct comparison.

Analytical MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ) (µg/mL)Key Advantages
HPLC-UV 17.82 - 67.90[1][2]99.61 - 100.33[3]<2[3]21.62[1][2]Robust, widely available, good for routine analysis.
LC-MS/MS 0.025 - 8.095>95.6[4]2.8 - 10.9[4]0.00847 - 10.21[4]High sensitivity and selectivity, ideal for complex matrices.[5][6]
Capillary Electrophoresis (CE) 2.5 - 50Not explicitly stated<1.5 (Intra-day)Not explicitly statedFast, inexpensive, and environmentally friendly.[7][8][9]
UV Spectrophotometry 0.2 - 35.0[10][11]Not explicitly statedNot explicitly statedNot explicitly statedSimple, rapid, and economical for simultaneous determination.[11][12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical preparations.[3]

  • Chromatographic System: Reversed-phase column.

  • Mobile Phase: A mixture of methanol, KH2PO4-buffer (pH 6), and water in a ratio of 15:1:84 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min (isocratic elution).[3]

  • Detection: UV detector set at 235 nm.[3]

  • Sample Preparation: For tablets, weigh and powder 10 tablets. Dissolve a quantity of the powder equivalent to the average tablet weight in the mobile phase to achieve a known concentration. Filter the solution before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the quantification of clavulanic acid in biological matrices such as plasma.[4][5]

  • Chromatographic System: A suitable LC system coupled with a triple quadrupole mass spectrometer.

  • Sample Preparation (Plasma): Protein precipitation is a common technique. To 100 µL of plasma, add 100 µL of acetonitrile, vortex for 1 minute, and centrifuge. The supernatant is then injected into the LC-MS/MS system.[4]

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for clavulanic acid.[5]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification.

Capillary Electrophoresis (CE)

CE offers a rapid and efficient alternative for the simultaneous analysis of amoxicillin and clavulanic acid.[7][8][9][13]

  • Electrolyte: 25 mM sodium tetraborate buffer at pH 9.30.[7][13]

  • Applied Voltage: +25 kV.[7][13]

  • Temperature: 25 °C.[7][13]

  • Detection: UV detection at 230 nm.[7][13]

  • Capillary Conditioning: At the beginning of the day, wash the capillary with 0.1 M sodium hydroxide for 5 minutes, followed by a 5-minute water wash. Before each analysis, rinse the capillary with the running buffer for 2 minutes.[7][8]

UV Spectrophotometry

This method, particularly derivative spectrophotometry, can be used for the simultaneous determination of clavulanic acid and amoxicillin in tablets.[12][14]

  • Solvent: Water.

  • Methodology: First-derivative spectrophotometry is employed to resolve the overlapping spectra of amoxicillin and clavulanic acid.

  • Wavelengths for Determination: Amoxicillin can be determined at a zero-crossing point of clavulanic acid, and vice versa. For instance, amoxicillin can be measured at 257.9 nm and clavulanic acid at 280.3 nm in the first-derivative spectra.[14]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for clavulanic acid.

cluster_Methods Analytical Methods cluster_Validation Method Validation Parameters cluster_Comparison Comparative Analysis cluster_Output Final Output HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Protocol_Dev Protocol Development HPLC->Protocol_Dev LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity LCMS->Protocol_Dev CE Capillary Electrophoresis CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Specificity CE->Protocol_Dev UV UV Spectrophotometry UV->Linearity UV->Accuracy UV->Precision UV->LOD_LOQ UV->Specificity UV->Protocol_Dev Data_Table Data Summary Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD_LOQ->Data_Table Specificity->Data_Table Guide Comparison Guide Data_Table->Guide Protocol_Dev->Guide

Caption: Workflow for cross-validation of analytical methods.

References

A Head-to-Head Comparison: Tazobactam vs. Clavulanic Acid Methyl Ester-13CD3 as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of clavulanic acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly considered internal standards: Tazobactam, a structural analog, and Clavulanic Acid Methyl Ester-13CD3, a stable isotope-labeled (SIL) analog.

This comparison guide delves into the performance of each internal standard, supported by experimental data, to assist in making an informed decision for your analytical needs. The primary analytical technique discussed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone in bioanalysis and pharmaceutical research.

The Role of Internal Standards in Analytical Accuracy

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible, including its extraction efficiency and ionization response in the mass spectrometer.[2]

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[3][4] By replacing some atoms with their heavier stable isotopes (e.g., ¹³C, D), SIL standards are chemically almost identical to the analyte but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer.[5][6] Structural analogs, on the other hand, are different molecules with similar chemical properties to the analyte.[3]

Performance Comparison: Experimental Data

A key study directly compared the suitability of Tazobactam, Sulbactam (another β-lactamase inhibitor), and this compound as internal standards for the quantification of clavulanic acid in broiler chicken plasma and meat.[7] The findings of this study are summarized below.

Performance MetricThis compoundTazobactamSulbactam
Retention Time Match Best suited to clavulanic acidBetter suited than SulbactamLess suitable
Response LowSufficientSufficient
Stability LowNot reported as an issueNot reported as an issue
Purity Concerns Standard solution contained unlabeled clavulanic acidNot reported as an issueNot reported as an issue
Final Selection in Study NoYes No

Data sourced from a comparative study on internal standards for clavulanic acid analysis.[7]

The study concluded that despite the theoretical advantages of a SIL internal standard, practical issues with the stability and purity of this compound led to the selection of Tazobactam as the more reliable internal standard for their assay.[7]

Experimental Protocols

The selection of an internal standard is often validated through a series of experiments to ensure the reliability of the analytical method. Below is a generalized protocol based on common practices for internal standard evaluation in LC-MS/MS methods.

Internal Standard Selection Protocol
  • Preparation of Standard Solutions :

    • Prepare individual stock solutions of the analyte (clavulanic acid) and the potential internal standards (Tazobactam and this compound) in a suitable solvent (e.g., deionized water or acetonitrile/water mixture).[7]

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations.

  • Chromatographic and Mass Spectrometric Analysis :

    • Inject the standard solutions into the LC-MS/MS system.

    • Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, flow rate, and column type) to achieve good separation and peak shape for all compounds.

    • Optimize the mass spectrometer parameters (e.g., ionization mode, collision energy) for sensitive and specific detection of the analyte and internal standards.

  • Evaluation of Performance :

    • Retention Time : Compare the retention times of the internal standards with that of the analyte. The closer the retention times, the better the internal standard is likely to compensate for variations in chromatographic performance.

    • Response : Assess the signal intensity (peak area or height) of each internal standard to ensure it provides a sufficient and reproducible response at the intended concentration.

    • Stability : Evaluate the stability of the internal standards in the stock and working solutions over time and under different storage conditions.

    • Purity : Analyze the internal standard solutions to check for the presence of the unlabeled analyte or other impurities that could interfere with the measurement.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of an analyte using an internal standard with LC-MS/MS.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., Protein Precipitation) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Beta-Lactamase Inhibition BetaLactamase β-Lactamase Enzyme MichaelisComplex Michaelis Complex BetaLactamase->MichaelisComplex + Inhibitor Inhibitor Inhibitor (Tazobactam or Clavulanic Acid) AcylEnzyme Acyl-Enzyme Intermediate MichaelisComplex->AcylEnzyme Acylation InactiveComplex Stable Inactive Complex AcylEnzyme->InactiveComplex Irreversible Reaction

References

Precision in Clavulanic Acid Assays: A Comparative Guide to Inter-day and Intra-day Performance

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of clavulanic acid, a β-lactamase inhibitor commonly co-administered with β-lactam antibiotics, is critical in pharmaceutical research and clinical settings. The precision of the analytical methods used for its determination is a key parameter in method validation, ensuring the reliability and reproducibility of results. This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods for clavulanic acid assays, supported by experimental data from published studies.

Quantitative Comparison of Assay Precision

The precision of an analytical method is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision. The following tables summarize the inter-day and intra-day precision for clavulanic acid quantification using different analytical techniques and in various biological matrices.

Table 1: Inter-day and Intra-day Precision of Clavulanic Acid Assays by LC-MS/MS

Sample MatrixConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
Human PlasmaLLOQ (Not specified)6.90, 4.07, 10.1Not Reported[1]
Human Plasma20 (LLOQ)≤10.7≤10.7[2]
Human Plasma10 (LLOQ)<15.0<15.0[3]
Human Plasma2500<15.0<15.0[3]
Rat Plasma0.200 (LQC)6.792.98[4]
Rat Plasma3.0 (MQC)5.505.74[4]
Rat Plasma4.5 (HQC)7.336.43[4]
Broiler Chicken Plasma50 µg·L⁻¹Not Reported2.8 - 10.9[5]
Broiler Chicken Meat50 µg·kg⁻¹Not Reported6.5 - 8.5[5][6]
Cow's MilkNot Specified1.8 - 11.91.8 - 11.9[7]

Table 2: Inter-day and Intra-day Precision of Clavulanic Acid Assays by HPLC

Sample MatrixConcentration (µg/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
Human PlasmaNot Specified3.30 - 3.931.74 - 2.74[8]
Human Plasma0.3125 - 10<15<15[9]
Pediatric Oral Suspension0.032 - 0.048 (mg/mL)<2Not Reported[10]
Injectable Dosage Form17.82 - 67.90Not ReportedNot Reported[11][12][13]

Table 3: Inter-day and Intra-day Precision of Clavulanic Acid Assays by Capillary Zone Electrophoresis (CZE)

Sample MatrixConcentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Reference
Pharmaceutical Preparations5, 10, 20<2.5<2.5[14]

Experimental Workflow

The general workflow for the bioanalytical determination of clavulanic acid in biological matrices involves several key steps from sample collection to data analysis.

Clavulanic_Acid_Assay_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Milk) Sample_Stabilization Sample Stabilization (e.g., Acidification) Sample_Collection->Sample_Stabilization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Stabilization->Protein_Precipitation Extraction Extraction (e.g., SPE, LLE) Protein_Precipitation->Extraction Derivatization Derivatization (Optional, e.g., for UV detection) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (HPLC or UPLC) Derivatization->Chromatographic_Separation Detection Detection (MS/MS or UV) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: General experimental workflow for clavulanic acid bioanalytical assays.

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for the quantification of clavulanic acid.

1. LC-MS/MS Method for Clavulanic Acid in Human Plasma

This protocol is a representative example based on common practices in published literature.[1][2][3]

  • Sample Preparation and Extraction:

    • A 50% aqueous acetic acid solution can be used as a stabilizer for clavulanic acid in plasma samples.[3]

    • To 100 µL of plasma, an internal standard (e.g., Sulbactam or 4-hydroxytolbutamide) is added.[1][2]

    • Protein precipitation is performed by adding a precipitating agent like acetonitrile.[2]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and may be subjected to further clean-up like back-extraction using distilled water and dichloromethane.[2]

    • The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as a Poroshell 120 EC-C18 or Hedera ODS-2 is commonly used.[2][3]

    • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or 0.2% acetic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][3]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[2]

    • Column Temperature: The column is often maintained at a controlled temperature, for example, 30°C.[10]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI) is generally used for the detection of clavulanic acid.[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For clavulanic acid, a common transition is m/z 198.0 → 135.8 or 198.1 → 135.9.[2][3]

2. HPLC-UV Method for Clavulanic Acid in Pharmaceutical Formulations

This protocol is a representative example based on common practices in published literature.[9][10][11][13]

  • Sample Preparation:

    • For solid dosage forms, a number of tablets are accurately weighed, pulverized, and a portion equivalent to a specific amount of clavulanic acid is dissolved in a suitable solvent (e.g., water or mobile phase).[14][15]

    • The solution is then sonicated and filtered to remove any undissolved excipients.

    • For liquid formulations, a direct dilution with the mobile phase may be sufficient.

  • Derivatization (Pre-column):

    • To enhance UV absorbance, clavulanic acid is often derivatized with an imidazole-based reagent. This step is crucial for achieving sufficient sensitivity with UV detection.[8]

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is typically used.[9][11]

    • Mobile Phase: An isocratic mobile phase is common, often consisting of a mixture of a phosphate buffer (e.g., pH 5.0) and an organic modifier like methanol or acetonitrile.[11][13]

    • Flow Rate: A flow rate of around 1.0 mL/min is frequently employed.[10]

    • Detection Wavelength: The detection wavelength is set to the maximum absorbance of the derivatized clavulanic acid, which is typically around 311 nm, or at 220 nm for underivatized analysis.[8][13]

The choice of analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them suitable for bioanalytical studies with low analyte concentrations. HPLC-UV methods, while often requiring a derivatization step for adequate sensitivity, can be a robust and cost-effective alternative for the analysis of pharmaceutical formulations. The precision data presented demonstrates that both techniques can achieve acceptable levels of inter-day and intra-day precision when properly validated.

References

A Comparative Guide to the Robustness of HPLC Methods for Amoxicillin and Clavulanic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The simultaneous analysis of amoxicillin and clavulanic acid, a common antibiotic combination, by High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control in the pharmaceutical industry. The robustness of an analytical method ensures its reliability during routine use, despite minor variations in experimental conditions. This guide provides a comparative overview of the robustness of various HPLC methods for amoxicillin and clavulanic acid, supported by experimental data and detailed protocols.

Experimental Methodologies

The robustness of an HPLC method is typically evaluated by deliberately introducing small variations to the method parameters and observing the impact on the analytical results. Key parameters often investigated include the pH of the mobile phase, the composition of the mobile phase, the column temperature, and the flow rate.

One common HPLC method for the simultaneous estimation of amoxicillin and clavulanic acid utilizes a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1][2] Detection is typically carried out using a UV detector at around 220 nm.[1][3]

A Representative Experimental Protocol for Robustness Testing:

A study by Tippa and Singh (2010) outlines a stability-indicating HPLC method where robustness was assessed.[4] The chromatographic separation was achieved on an Inertsil C18 column (250 x 4.0 mm, 4 µm) with a mobile phase of pH 5.0 buffer and methanol (95:5 v/v) at a flow rate of 1.0 ml/min and detection at 220 nm.[3][4][5] Robustness was evaluated by making deliberate variations in the flow rate, wavelength, mobile phase composition, temperature, and pH.[4][5]

Another method developed by Jain et al. (2012) employed an Inertsil C18 column (5µm, 250×4.6mm) with a mobile phase of methanol and aqueous disodium hydrogen phosphate (10:90 v/v) at a pH of 5. The flow rate was 1.0 ml/min with UV detection at 249 nm.[6] For the robustness study, the mobile phase composition was varied to 80:20 and 11:89 v/v, the pH was adjusted to 4.5 and 5.5, and the flow rate was changed to 0.8 and 0.9 ml/min.[6]

Data on Robustness Testing

The following tables summarize the quantitative data from robustness studies, demonstrating the effect of deliberate variations in method parameters on the analytical performance.

Table 1: Robustness Data for Amoxicillin Analysis

ParameterVariationRetention Time (min)Peak AreaTailing FactorTheoretical Plates
Flow Rate 0.9 ml/min6.8113151231.43180
1.0 ml/min (Nominal)6.3113251231.43189
1.1 ml/min5.8113051231.53175
Mobile Phase pH 4.56.2113241231.43185
5.0 (Nominal)6.3113251231.43189
5.56.4113261231.43192
Mobile Phase Composition (Methanol:Buffer) 9:91 v/v6.5113231231.43182
10:90 v/v (Nominal)6.3113251231.43189
11:89 v/v6.1113271231.53178

Table 2: Robustness Data for Clavulanic Acid Analysis

ParameterVariationRetention Time (min)Peak AreaTailing FactorTheoretical Plates
Flow Rate 0.9 ml/min4.579026511.17845
1.0 ml/min (Nominal)4.179036511.17852
1.1 ml/min3.879016511.27838
Mobile Phase pH 4.54.079035511.17850
5.0 (Nominal)4.179036511.17852
5.54.279037511.17855
Mobile Phase Composition (Methanol:Buffer) 9:91 v/v4.379034511.17848
10:90 v/v (Nominal)4.179036511.17852
11:89 v/v3.979038511.27840

The results from these studies generally indicate that the developed HPLC methods are robust, as small, deliberate changes in the operational parameters did not significantly affect the analytical results, with parameters like the percentage relative standard deviation (%RSD) remaining within acceptable limits.[5]

Alternative Analytical Methods

While HPLC is the most common technique, other methods have been developed for the simultaneous determination of amoxicillin and clavulanic acid.

  • Capillary Electrophoresis (CE): CE offers a fast, inexpensive, and environmentally friendly alternative to HPLC.[7] A study by Székely et al. (2012) demonstrated a CE method that could separate both analytes in approximately 2 minutes.[7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC provides advantages in terms of speed, sensitivity, and resolution compared to conventional HPLC.[8] Transferring an HPLC method to UPLC can significantly shorten the run time, making the process more time and cost-effective.[8]

  • HPLC with Mass Spectrometric (MS) Detection: For enhanced sensitivity and selectivity, especially in complex matrices like human plasma, HPLC coupled with mass spectrometry (HPLC-MS) can be employed.[9]

Workflow for HPLC Method Robustness Testing

The following diagram illustrates a typical workflow for conducting a robustness test on an HPLC method for amoxicillin and clavulanic acid.

Robustness_Testing_Workflow start Define HPLC Method Parameters (e.g., pH, Flow Rate, Temperature) prepare_solutions Prepare Standard and Sample Solutions start->prepare_solutions nominal_analysis Analyze under Nominal Conditions prepare_solutions->nominal_analysis vary_params Systematically Vary Individual Parameters (e.g., pH ± 0.2, Flow Rate ± 0.1 ml/min) nominal_analysis->vary_params varied_analysis Analyze under Each Varied Condition vary_params->varied_analysis collect_data Collect Data on System Suitability (Retention Time, Peak Area, Resolution) varied_analysis->collect_data evaluate_results Evaluate Impact of Variations (Calculate %RSD, Compare to Acceptance Criteria) collect_data->evaluate_results conclusion Conclude on Method Robustness evaluate_results->conclusion

Caption: Workflow for HPLC method robustness testing.

References

Enhancing Specificity in Analytical Methods: A Comparative Guide to Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical science, particularly within drug development and clinical research, the specificity and accuracy of quantitative methods are paramount. The use of internal standards is a cornerstone of robust analytical assays, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of analytical methods employing isotopically labeled internal standards (ILIS) versus those using structural analog internal standards (ANIS). By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate internal standard for their analytical needs.

The Critical Role of Internal Standards in Mitigating Variability

Internal standards are essential for correcting variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects. This co-behavior allows for accurate quantification even when signal suppression or enhancement occurs. Stable isotope-labeled internal standards are widely regarded as the gold standard for achieving the highest level of accuracy and precision in quantitative LC-MS/MS assays.[1]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from studies that directly compared the performance of isotopically labeled internal standards with structural analog internal standards in LC-MS/MS assays.

Table 1: Performance Comparison for Immunosuppressant Drug Monitoring

A study by Valbuena et al. (2016) evaluated the performance of an LC-MS/MS method for quantifying four immunosuppressant drugs using both isotopically labeled (ILIS) and analog internal standards (ANIS). The results, summarized below, demonstrate comparable performance in terms of accuracy and precision under the studied conditions.[2]

AnalyteInternal Standard TypeMedian Accuracy (%)Within-Day Imprecision (%CV)Between-Day Imprecision (%CV)
Ciclosporin A ILIS (CsA-D12)-2.1< 10< 8
ANIS (CsD)-2.0< 10< 8
Everolimus ILIS (EVE-D4)9.1< 10< 8
ANIS (Desmethoxy-rapamycin)9.8< 10< 8
Sirolimus ILIS (SIR-13C,D3)12.2< 10< 8
ANIS (Desmethoxy-rapamycin)11.4< 10< 8
Tacrolimus ILIS (TAC-13C,D2)-1.2< 10< 8
ANIS (Ascomycin)0.2< 10< 8

Data sourced from Valbuena et al., Clin Chem Lab Med, 2016.[2]

Table 2: Comparison of Internal Standards for the Quantification of Everolimus

Heideloff et al. (2013) compared a stable isotope-labeled internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus. The lower limit of quantification (LLOQ) and precision were comparable, though the ILIS showed a more favorable comparison with an independent LC-MS/MS method.[3]

Performance MetricIsotopically Labeled IS (Everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
LLOQ 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%
Correlation with Independent Method (Slope) 0.950.83

Data sourced from Heideloff et al., Ther Drug Monit, 2013.[3]

Table 3: Impact of Internal Standard on Matrix Effect and Recovery for Tacrolimus

A study on tacrolimus determination highlighted the ability of both ILIS and ANIS to compensate for significant matrix effects.[4]

ParameterAnalyte (Tacrolimus)Isotopically Labeled IS (TAC13C,D2)Structural Analog IS (Ascomycin)
Mean Matrix Effect (%) -16.04 to -29.07-16.64-28.41
Mean Process Efficiency (%) 53.12 to 64.1165.3554.18
Mean Compensated Matrix Effect (Analyte/IS Ratio) (%) N/A0.89-0.97
Analytical Recovery (%) 74.89 - 76.3678.3775.66

Data sourced from a study on tacrolimus determination in human whole blood.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols from key studies.

Protocol 1: Quantification of Immunosuppressants in Whole Blood

This protocol is based on the methodology described by Valbuena et al. (2016).[2]

  • Sample Preparation:

    • Whole blood samples are hemolyzed.

    • Proteins are precipitated and the analytes are extracted using a suitable organic solvent.

    • The extraction solution contains either the isotopically labeled internal standards (CsA-D12, EVE-D4, SIR-13C,D3, TAC-13C,D2) or the analog internal standards (CsD, desmethoxy-rapamycin, ascomycin).

    • Samples are centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into an LC-MS/MS system.

    • Chromatographic separation is performed on a C18 reversed-phase column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the analytes and internal standards.

Protocol 2: Determination of Lapatinib in Human Plasma

The following protocol is a generalized procedure based on methods for quantifying lapatinib, a tyrosine kinase inhibitor.

  • Sample Preparation:

    • To a plasma sample, an internal standard (either isotopically labeled lapatinib or a structural analog) is added.

    • Proteins are precipitated by the addition of a solvent like acetonitrile.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • The prepared sample is injected onto a C18 analytical column.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is used for chromatographic separation.

    • The mass spectrometer, equipped with an electrospray ionization (ESI) source, is operated in the positive ion mode.

    • Quantification is achieved by monitoring specific precursor-to-product ion transitions for lapatinib and its internal standard.

Visualizing the Advantage of Isotopically Labeled Standards

The following diagrams illustrate the experimental workflow and the underlying principle of how isotopically labeled standards enhance analytical specificity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Add_IS Addition of Isotopically Labeled Internal Standard (ILIS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection LC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/ILIS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Experimental workflow for quantitative analysis using an isotopically labeled internal standard.

logical_relationship cluster_process Analytical Process cluster_measurement Measurement Analyte Analyte Recovery Variable Recovery Analyte->Recovery Affected by Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Affected by Instrument_Drift Instrumental Drift Analyte->Instrument_Drift Affected by ILIS Isotopically Labeled Internal Standard (ILIS) ILIS->Recovery Affected identically ILIS->Matrix_Effect Affected identically ILIS->Instrument_Drift Affected identically Analyte_Response Analyte Response (Variable) Recovery->Analyte_Response ILIS_Response ILIS Response (Variable) Recovery->ILIS_Response Matrix_Effect->Analyte_Response Matrix_Effect->ILIS_Response Instrument_Drift->Analyte_Response Instrument_Drift->ILIS_Response Ratio Analyte/ILIS Ratio (Constant) Analyte_Response->Ratio ILIS_Response->Ratio Accurate_Quantification Accurate & Precise Quantification Ratio->Accurate_Quantification Leads to

References

Safety Operating Guide

Navigating the Safe Disposal of Clavulanic Acid Methyl Ester-13CD3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Clavulanic Acid Methyl Ester-13CD3, a stable isotope-labeled compound crucial for analytical and research applications. Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principles of Disposal

This compound possesses two key features that dictate its disposal pathway: its β-lactam chemical structure and its stable isotope labeling.

  • β-Lactam Core: Like other β-lactam compounds, clavulanic acid is susceptible to degradation, particularly through hydrolysis of its β-lactam ring.[1] This inherent instability can be leveraged for chemical deactivation prior to disposal, rendering the compound biologically inactive.

  • Stable Isotope Labeling (-13CD3): The compound is labeled with stable, non-radioactive isotopes of carbon (¹³C) and hydrogen (deuterium, D). Unlike radioactive isotopes, stable isotopes do not emit radiation and require no specialized precautions for radiation protection during handling or disposal.[2][] Therefore, the disposal procedures are governed by the chemical properties of the molecule, not its isotopic composition.[2][]

Pre-Disposal Safety and Handling

Before initiating any disposal protocol, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling instructions.[4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE as recommended in the SDS.[4] This typically includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

  • Closed-toe shoes

Work Area: All handling and deactivation procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation of the β-lactam ring followed by disposal as chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol is based on established methods for the degradation of β-lactam antibiotics.[6]

  • Preparation:

    • Quantify the amount of this compound waste to be treated.

    • Prepare a 1 M Sodium Hydroxide (NaOH) solution. Exercise caution as NaOH is corrosive.

    • Select a compatible waste container (e.g., borosilicate glass or high-density polyethylene) that is appropriately sized and can be securely sealed.

  • Inactivation Procedure:

    • If the waste is in a solid form, dissolve it in a minimal amount of an appropriate solvent (e.g., water or a water-miscible organic solvent) within the designated waste container.

    • Slowly add the 1 M NaOH solution to the waste solution. A general recommendation is to add a volume of NaOH solution equal to the volume of the waste solution to ensure a sufficiently alkaline environment for hydrolysis.[6]

    • Gently stir or swirl the mixture to ensure complete mixing.

    • Allow the mixture to stand in a safe, designated area (such as a fume hood) for a minimum of 12-24 hours. This allows for the complete hydrolysis and opening of the β-lactam ring, inactivating the molecule. Studies on similar compounds show that stirring overnight at ambient temperature is sufficient for quantitative destruction.[6]

  • Final Disposal:

    • After the inactivation period, neutralize the solution if required by your institution's waste management guidelines. This can be done by carefully adding an acid (e.g., hydrochloric acid) until the pH is near neutral (pH 6-8).

    • Securely label the container as "Hazardous Waste" or with the specific labeling required by your institution.[7] The label should clearly state the contents, including the original compound name (inactivated), the chemicals used for treatment (e.g., sodium hydroxide), and the date.[7]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or designated chemical waste management service.[5][7] Do not pour the treated or untreated waste down the sink. [5]

Quantitative Data Summary

ParameterValue/RecommendationSource
Inactivating Agent 1 M Sodium Hydroxide (NaOH)[6]
Treatment Duration Minimum 12-24 hours (overnight)[6]
Working Environment Chemical Fume Hood[4]
Isotope Type Stable (Non-Radioactive)[2][8]
Primary Hazard Chemical (β-lactam)[1][9]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and procedural steps are followed in the correct sequence.

G cluster_prep Preparation Phase cluster_inactivation Chemical Inactivation Phase cluster_disposal Final Disposal Phase A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C D Quantify Waste Material C->D E Dissolve Waste in Compatible Container D->E F Add 1 M Sodium Hydroxide (NaOH) E->F G Mix and Let Stand for 12-24 Hours for Complete Hydrolysis F->G H Neutralize Solution (if required) G->H I Label Container as Hazardous Chemical Waste H->I J Store in Satellite Accumulation Area I->J K Arrange Pickup via EHS Office J->K

Disposal workflow for this compound.

By following these structured procedures, laboratory professionals can ensure the safe and effective disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Clavulanic Acid Methyl Ester-13CD3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Clavulanic Acid Methyl Ester-13CD3, a high-quality reference standard crucial for analytical method development and quality control applications.[1] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety Recommendations

When handling this compound, a comprehensive approach to personal protective equipment (PPE) is non-negotiable. The following table summarizes the required PPE based on available safety data for the parent compound, Clavulanic Acid.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.[2]Protects against eye irritation or serious eye damage.[3] In case of contact, immediately flush eyes with copious amounts of water for several minutes, removing contact lenses if present and easy to do so.[3] An eyewash station should be readily accessible.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]Prevents skin contact and potential irritation.[3][5] Gloves must be inspected before use and removed carefully to avoid skin contamination.[4] Always wash hands thoroughly after handling.[1][3]
Body Protection A laboratory coat or work uniform.[6] For more substantial exposure risk, fire/flame resistant and impervious clothing may be necessary.[5]Protects against skin contact and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area is crucial.[1][3][5] If ventilation is inadequate or exposure limits are exceeded, a suitable respirator (e.g., an organic vapor cartridge with a particulate filter) is required.[2][6]Prevents respiratory tract irritation from inhaling dust, fumes, or aerosols.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) before opening the package in a designated, well-ventilated area, preferably a fume hood.

  • Verify that the product received matches the order and that the container is properly labeled and sealed.

2. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Some suppliers recommend long-term storage at 2-8°C.[7]

  • Store locked up and away from incompatible materials.[3]

3. Handling and Use:

  • Always handle this compound within a fume hood or a well-ventilated area to minimize inhalation exposure.[1][3][5]

  • Avoid contact with skin and eyes.[1][3][5]

  • Prevent the formation of dust and aerosols.[3][5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Use secondary containment trays during transfer or dispensing to prevent spills.[1]

4. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.

  • Wear full PPE, including respiratory protection if necessary.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3]

  • For solid spills, carefully collect the material to avoid generating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

  • Collect all contaminated materials in a suitable, closed container for disposal.[5]

5. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[3]

  • Do not allow the chemical to enter drains or waterways.[3][5]

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area / Fume Hood B->C Proceed to Handling D Weighing and Preparation of Solutions C->D E Experimental Use D->E F Decontaminate Work Area and Equipment E->F Experiment Complete G Remove and Dispose of PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Chemical Waste H->I Waste Ready for Disposal J Dispose of Waste According to Regulations I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.